molecular formula C22H40N2O4 B1516135 Alloc-Leu-OH.DCHA

Alloc-Leu-OH.DCHA

Cat. No.: B1516135
M. Wt: 396.6 g/mol
InChI Key: XUSLXNKDRGFJLP-WDBKTSHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloc-Leu-OH.DCHA is a useful research compound. Its molecular formula is C22H40N2O4 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H40N2O4

Molecular Weight

396.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-5-15-10(14)11-8(9(12)13)6-7(2)3/h11-13H,1-10H2;4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)/t;8-/m.0/s1

InChI Key

XUSLXNKDRGFJLP-WDBKTSHHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2

sequence

L

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Alloc-Leu-OH.DCHA Chemical Properties and Structure

[1]

Executive Summary

Alloc-Leu-OH.DCHA (Allyloxycarbonyl-L-leucine dicyclohexylammonium salt) is a specialized amino acid derivative utilized primarily in complex peptide synthesis. It combines the orthogonality of the Alloc (Allyloxycarbonyl) protecting group with the stability and crystallinity conferred by the DCHA (Dicyclohexylamine) salt form.

Unlike standard Fmoc or Boc derivatives, the Alloc group is stable to both acidic (TFA) and basic (Piperidine) conditions, making this reagent indispensable for the synthesis of cyclic peptides, side-chain modified analogs, and "head-to-tail" cyclizations where a third dimension of orthogonality is required.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data summarizes the core specifications for research-grade this compound.

PropertySpecification
Chemical Name Allyloxycarbonyl-L-leucine dicyclohexylammonium salt
CAS Number 110661-35-3
Molecular Formula

(Total:

)
Molecular Weight 396.57 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, Ethanol, DMF, DMSO.[1] Sparingly soluble in water.[2]
Melting Point Typically 130–150°C (Dependent on purity/polymorph; DCHA salts are crystalline)
Chirality L-Isomer (Leucine core)
Storage +2°C to +8°C (Desiccated); Stable for >2 years if protected from moisture.
Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific role in synthetic chemistry:

  • Alloc Group (Allyloxycarbonyl): Protects the

    
    -amine.[3] It is removed via Palladium(0)-catalyzed allyl transfer, orthogonal to acid/base labile groups.
    
  • L-Leucine Core: The amino acid backbone.

  • DCHA Counterion: Dicyclohexylamine forms a salt with the carboxylic acid.[4] This converts the typically oily Alloc-amino acid into a stable, crystalline solid, facilitating accurate weighing and storage.

ChemicalStructurecluster_0This compound ComplexAllocAlloc Group(Allyl-O-CO-)LeuL-Leucine Backbone(-NH-CH(R)-COO-)Alloc->LeuAmide Bond(Protection)DCHADCHA Counterion(HN(Cy)2+)Leu->DCHAIonic Salt Bridge(COO- ... H2N+)FunctionFunction:1. Orthogonal Protection2. Crystallinity/Stability

Figure 1: Structural decomposition of this compound illustrating the interaction between the protecting group, amino acid core, and stabilizing salt.[1]

Mechanistic Insights: Orthogonality & Deprotection[10]

The primary value of Alloc-Leu-OH lies in its orthogonality . It allows for the selective deprotection of the N-terminus (or side chain, if used there) without affecting Fmoc (base-labile) or Boc/tBu (acid-labile) groups.

The Tsuji-Trost Alloc Deprotection

The removal of the Alloc group is driven by a Pd(0) catalyst, typically ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

56

3scavenger

Common Scavengers:

  • Phenylsilane (

    
    ):  Highly efficient, non-toxic hydride donor.
    
  • Morpholine/Dimedone: Traditional nucleophilic scavengers.

  • Borane-Dimethylamine complex: Rapid kinetics.

AllocDeprotectionStartAlloc-Protected Peptide(Resin-NH-Alloc)ComplexPd-π-Allyl Complex+ Carbamate AnionStart->Complex Oxidative AdditionPd0Catalyst: Pd(PPh3)4Pd0->Complex Enters CycleDecarbDecarboxylation(-CO2)Complex->Decarb SpontaneousByproductAllyl-Scavenger ByproductComplex->Byproduct Scavenging StepEndFree Amine Peptide(Resin-NH2)Decarb->End ReleaseScavengerScavenger(PhSiH3)Scavenger->Byproduct Traps AllylByproduct->Pd0 Regenerates Pd(0)

Figure 2: Mechanism of Palladium-catalyzed Alloc deprotection using Phenylsilane as a scavenger.[5][6][7]

Experimental Protocols

Protocol A: Liberation of Free Acid (Pre-Coupling)

Context: Alloc-Leu-OH is supplied as a DCHA salt.[8] The DCHA amine is a base that can interfere with coupling reagents (like HATU/DIC) or cause racemization. It must be removed before the coupling step in SPPS.

Reagents: Ethyl Acetate (EtOAc), 10%


  • Dissolution: Suspend the this compound salt in EtOAc (approx. 10 mL per gram).

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 10%

    
     or 5% 
    
    
    . Shake vigorously until the solid dissolves and two clear layers form.
    • Mechanism:[3][9] The acid protonates the DCHA, rendering it water-soluble (

      
      ).[10] The Alloc-Leu-OH free acid remains in the organic layer.
      
  • Extraction: Separate the layers. Wash the organic layer (EtOAc) 2x with fresh acidic solution, then 1x with Brine (sat.[10] NaCl).

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    .[10] Filter.
  • Concentration: Evaporate the EtOAc under reduced pressure (Rotavap) to yield Alloc-Leu-OH as a viscous oil or foam.

  • Usage: Dissolve immediately in DMF for the coupling reaction.

Protocol B: Alloc Deprotection on Solid Support

Context: Removing the Alloc group to expose the amine for the next coupling or cyclization.

Reagents: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


5
  • Preparation: In a vial, dissolve

    
     (0.1 – 0.2 eq relative to peptide loading) in dry DCM.
    
    • Note: Pd catalyst is air-sensitive. Prepare fresh or store under Argon.

  • Scavenger Addition: Add Phenylsilane (10 – 20 eq) to the Pd/DCM solution.

  • Reaction: Add the mixture to the pre-swollen resin (in DCM).

  • Incubation: Agitate (do not vortex vigorously) for 20–30 minutes at Room Temperature under

    
     or Argon blanket.
    
  • Repetition: Drain and repeat steps 1–4 once to ensure quantitative removal.

  • Washing (Critical):

    • 3x DCM[7][11]

    • 3x DMF

    • 3x 0.5% Sodium Diethyldithiocarbamate (in DMF) — Crucial step to remove residual Palladium (which appears black/grey).

    • 3x DMF.[11][12]

Applications in Drug Development[1][4]

Cyclic Peptide Synthesis

Alloc-Leu-OH is frequently used in the synthesis of Head-to-Tail Cyclic Peptides .

  • Strategy: The linear peptide is anchored to the resin via a side-chain (e.g., Asp/Glu allyl ester) or the C-terminus. The N-terminus is protected with Alloc.[3][9]

  • Workflow:

    • Assemble linear chain using Fmoc SPPS.

    • Selectively remove Alloc (N-term) and Allyl (C-term) simultaneously using Pd(0).

    • Perform on-resin cyclization using PyBOP/DIEA.

Side-Chain Modification

Used to introduce Leucine at a position where subsequent branching is required, although Alloc is more commonly seen on Lysine (Alloc-Lys-OH) for this purpose. However, Alloc-Leu-OH allows for specific segment condensation strategies where the Leucine serves as the N-terminal junction point protected from TFA cleavage.

Handling & Safety (SDS Summary)

  • Hazards: DCHA salts are potential irritants. Inhalation of dust may cause respiratory irritation.

  • Palladium Safety:

    
     is toxic and air-sensitive. Handle in a fume hood.
    
  • Storage: Store this compound at +2°C to +8°C . Allow to reach room temperature before opening to prevent condensation (hydrolysis risk).

References

  • Gomez-Martinez, P., et al. "N-alpha-Alloc temporary protection in solid-phase peptide synthesis: The use of amine-borane complexes as allyl group scavengers." Journal of the Chemical Society, Perkin Transactions 1, 1999. Link

  • Thieriet, N., et al. "Palladium-catalyzed reductive deprotection of Alloc: Transprotection and peptide bond formation." Organic Letters, 2000. Link

  • Bachem Technical Notes. "Conversion of a DCHA salt to the free acid." Bachem Knowledge Base, 2021. Link

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link

  • Sigma-Aldrich Product Data. "this compound - CAS 110661-35-3."[1] MilliporeSigma Catalog. Link

The Alloc Protecting Group: A Strategic Guide to Orthogonality and Deprotection

[1]

Executive Summary

In the architecture of complex peptide synthesis—particularly for cyclic, branched, or modified sequences—standard Fmoc/tBu or Boc/Bzl strategies often hit a ceiling. The Allyloxycarbonyl (Alloc) protecting group serves as a critical "third dimension" of orthogonality.[1] Unlike acid- or base-labile groups, Alloc is cleaved via Palladium(0)-catalyzed allyl transfer.[2] This guide details the mechanistic underpinnings, field-proven deprotection protocols, and troubleshooting strategies required to master Alloc chemistry in high-value peptide development.

The Strategic Necessity of Alloc

Standard Solid-Phase Peptide Synthesis (SPPS) relies on a binary orthogonality: a temporary group for chain extension (e.g., Fmoc) and permanent groups for side chains (e.g., tBu). However, modern drug development often requires site-specific modification on-resin without disturbing the growing chain or the final side-chain protection.

The Orthogonality Triad

Alloc is unique because it is stable to:

  • Acids: 95% TFA (Boc removal, resin cleavage).

  • Bases: 20% Piperidine (Fmoc removal).[3][4]

  • Nucleophiles: Standard coupling reagents.

It is selectively removed by Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) in the presence of a scavenger.[5] This allows for:

  • Head-to-Tail Cyclization: Exposing the N-terminus and C-terminus while side chains remain protected.

  • Side-Chain Lactamization: Selectively unmasking a Lysine (Alloc) and Glutamic Acid (Allyl ester) to form a bridge.

  • Late-Stage Functionalization: Attaching fluorophores or drug payloads to a specific Lysine residue on the solid phase.

Mechanistic Deep Dive: The Tsuji-Trost Adaptation

The deprotection of Alloc is not a simple hydrolysis; it is a catalytic cycle based on the Tsuji-Trost reaction . Understanding this mechanism is vital for troubleshooting incomplete deprotection.

The Catalytic Cycle[1][4][7]
  • Coordination: The Pd(0) catalyst coordinates to the alkene of the allyl carbamate.

  • Oxidative Addition: Pd(0) inserts into the allylic C-O bond, forming a cationic

    
    -allyl-Pd(II) complex and releasing the carbamate anion.
    
  • Decarboxylation: The carbamate anion rapidly loses CO₂, generating a free amine anion (which is immediately protonated).

  • Scavenging (The Critical Step): The

    
    -allyl-Pd(II) complex is electrophilic. Without a scavenger, the allyl group can re-attach to the amine (back-alkylation). A nucleophilic scavenger attacks the allyl moiety, regenerating the Pd(0) catalyst.
    
Scavenger Selection: Why Phenylsilane?

While morpholine and dimedone were historically used, Phenylsilane (PhSiH₃) is currently the gold standard for two reasons:

  • Kinetics: It acts as a hydride donor, reacting extremely fast with the

    
    -allyl complex.
    
  • Irreversibility: It reduces the allyl group to propene (gas) or a silyl-allyl species, preventing any possibility of back-attack on the deprotected amine.

AllocMechanismAllocPeptideAlloc-Peptide(Resin Bound)PdComplexPd(0) CoordinationAllocPeptide->PdComplex+ Pd(PPh3)4PiAllylπ-Allyl-Pd(II) Complex+ Carbamate AnionPdComplex->PiAllylOxidative AdditionDecarboxylationDecarboxylation(-CO₂)PiAllyl->DecarboxylationScavengingScavenger Attack(PhSiH₃)PiAllyl->ScavengingAllyl TransferFreeAmineFree Amine-Peptide(Ready for Coupling)Decarboxylation->FreeAmineRegenPdRegenerated Pd(0)Scavenging->RegenPdRegenPd->PdComplexCatalytic Cycle

Figure 1: The catalytic cycle of Alloc deprotection using Palladium(0) and Phenylsilane.[2][5]

Experimental Protocol: The "Field-Proven" Method

Standard protocols often fail due to catalyst oxidation or insufficient washing. This protocol includes the mandatory "Pd-removal" wash.

Reagents
  • Catalyst: Pd(PPh3)4 (Tetrakis).[4][5] Note: Must be bright yellow. If orange/brown, it is oxidized and will fail.

  • Scavenger: Phenylsilane (PhSiH₃).[2][5]

  • Solvent: Dry Dichloromethane (DCM).[5]

  • Pd Chelator: Sodium Diethyldithiocarbamate (DTC) or Potassium Diethyldithiocarbamate.

Step-by-Step Workflow
  • Resin Swelling: Swell resin in DCM for 15 min under Argon/Nitrogen. Oxygen poisons Pd(0).

  • Cocktail Preparation:

    • Dissolve Pd(PPh3)4 (0.1 – 0.2 eq) in dry DCM.

    • Add Phenylsilane (10 – 20 eq) .

    • Tip: Prepare immediately before use. Do not store.

  • Reaction:

    • Add cocktail to resin.[3][6][7]

    • Agitate gently for 20–30 minutes .

    • Drain and repeat with a fresh cocktail for another 20–30 minutes . Two cycles are mandatory to ensure 100% deprotection.

  • The "Black Resin" Wash (Critical):

    • After draining the Pd cocktail, the resin will likely look grey or black due to precipitated Palladium.

    • Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min).

    • Observation: The wash solution will turn yellow/brown as it chelates the Pd. Continue until the wash is clear and the resin returns to its original color.

  • Final Rinses:

    • Wash with DMF (5x), DCM (5x), and DMF (5x) to remove all traces of scavenger and chelator.

Troubleshooting & Optimization

Even with robust protocols, issues arise. Here is a diagnostic matrix based on common failures.

SymptomProbable CauseCorrective Action
Incomplete Deprotection Oxidized CatalystUse fresh Pd(PPh3)4.[5] Store catalyst in a desiccator under argon.
Steric HindranceSwitch solvent to CHCl₃/AcOH/NMM (37:2:1) to break aggregation, or use Microwave heating (40°C, 5 min).
Coupling Failure after Alloc Residual PalladiumIncrease DTC washes. Residual Pd coordinates to amines, blocking subsequent acylation.
Side Reactions (Allylation) Insufficient ScavengerEnsure PhSiH₃ is >10 eq. If using Morpholine, switch to PhSiH₃.
Grey/Black Resin Pd PrecipitationNormal phenomenon. Do not proceed to coupling until DTC washing restores resin color.

Comparative Analysis: Alloc vs. Other Orthogonal Groups

Why choose Alloc over ivDde or Mtt?

FeatureAlloc ivDde Mtt
Cleavage Reagent Pd(0) / PhSiH₃2% Hydrazine1% TFA
Orthogonality Complete (Base/Acid stable)Stable to Base/Acid, but Hydrazine affects Fmoc (slowly) and Allyl esters.Labile to dilute acid (risk of premature loss during coupling).
Best For Cyclic peptides, complex side-chain mods.[8]Simple branching if no Allyl/Fmoc sensitivity exists.Trityl-sensitive synthesis; mild conditions.[9][10][11]
Drawback Requires metal catalyst; strictly anaerobic.Hydrazine can cause "Fmoc scrubbing" or aspartimide formation.Not orthogonal to Boc; requires careful flow control.

Visualization of Orthogonal Strategy

The following diagram illustrates a typical workflow for synthesizing a "Head-to-Tail" cyclic peptide using the Alloc strategy.

OrthogonalStrategyStartLinear Peptide Assembly(Fmoc-SPPS)State1Resin-AA(Alloc)-...-AA(Fmoc)Step11. Fmoc Removal (Piperidine)2. N-Terminus Capping (if needed)State2Resin-AA(Alloc)-...-NH2Step2Alloc Deprotection(Pd(PPh3)4 / PhSiH3)State3Resin-NH2-...-NH2(Two free amines? No, usually C-term is ester)CyclicLogicCorrection: For Head-to-Tail,C-term is usually anchored via linker,Alloc is on Side Chain or N-term?R1Resin-Lys(Alloc)-...-Asp(OAllyl)-FmocR2Alloc/Allyl Deprotection(Pd(0))R1->R2R3Resin-Lys(NH2)-...-Asp(COOH)-FmocR2->R3R4On-Resin Cyclization(PyBOP / DIEA)R3->R4R5Final Fmoc Removal & CleavageR4->R5

Figure 2: Workflow for Side-Chain to Side-Chain Cyclization (Lactam Bridge) using Alloc/Allyl protection.

References

  • Wilson, K. R., et al. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.[11] Journal of Peptide Science, 2016.[11] [Link]

  • Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]

  • Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]

Technical Monograph: Alloc-Leu-OH·DCHA in Orthogonal Peptide Synthesis

Technical Monograph: Alloc-Leu-OH[1][2][3]·DCHA in Orthogonal Peptide Synthesis[1][2][4]

Executive Summary

Alloc-Leu-OH[1][2][3]·DCHA (Allyloxycarbonyl-L-leucine dicyclohexylammonium salt) represents a strategic reagent in complex peptide synthesis.[1] While standard solid-phase peptide synthesis (SPPS) relies heavily on Fmoc or Boc chemistries, the Alloc (Allyloxycarbonyl) group provides a critical third dimension of orthogonality.[1] It remains stable under both acidic (TFA) and basic (Piperidine) conditions, allowing for the selective protection of side chains or specific backbone residues that must be modified after the assembly of the primary sequence.[1]

This guide details the physicochemical properties, structural advantages, and validated experimental protocols for handling Alloc-Leu-OH[1]·DCHA, moving beyond basic data to provide a causal understanding of its application.[1]

Part 1: Physicochemical Profile[1][2]

The dicyclohexylamine (DCHA) salt form is utilized to convert the often oily or unstable free acid of Alloc-amino acids into a stable, crystalline solid.[1] This facilitates precise weighing, storage, and handling.

Core Specifications
PropertySpecification
Compound Name Alloc-Leu-OH·DCHA
Systematic Name (S)-2-{[(allyloxy)carbonyl]amino}-4-methylpentanoic acid compound with N-cyclohexylcyclohexanamine (1:[1]1)
CAS Number 110661-35-3
Molecular Formula C₂₂H₄₀N₂O₄
Molecular Weight 396.57 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water
Purity Standard

(HPLC)
Stoichiometric Breakdown

To understand the active mass available for reaction, one must account for the salt counter-ion.[1]

ComponentFormulaMolecular WeightRole
Alloc-Leu-OH

215.25 g/mol Active Reagent (Free Acid)
DCHA

181.32 g/mol Stabilizing Counter-ion
Net Salt

396.57 g/mol Stable Solid

Critical Application Note: When calculating equivalents for synthesis, use the MW of the salt (396.57).[1] However, remember that the DCHA moiety is non-reactive in the peptide bond formation but can interfere with certain activation methods if not removed (see Protocol 1).[1]

Part 2: Structural Logic & Orthogonality[1][2][5]

The utility of Alloc-Leu-OH[1][4]·DCHA lies in its specific structural features which grant it "orthogonal" status.

The Alloc Group (Protection)

Unlike Boc (acid-labile) or Fmoc (base-labile), the Alloc group is cleaved via Palladium(0)-catalyzed allyl transfer .[1][5] This allows Alloc-Leu to be introduced into a peptide containing both Boc and Fmoc groups without risking premature deprotection of either.[1]

The DCHA Counter-ion (Stabilization)

Free Alloc-amino acids are often lipophilic oils that degrade at room temperature.[1] The Dicyclohexylamine (DCHA) forms a bulky, hydrophobic salt with the carboxylic acid.[1]

  • Crystallinity: Forces the molecule into a lattice, preventing oxidation and hydrolysis.[1]

  • Purification: The salt crystallizes readily, allowing manufacturers to achieve high purity (>99%) compared to the free acid.[1]

Gcluster_0Alloc-Leu-OH (Active Anion)cluster_1DCHA (Counter-Cation)AllocAlloc Group(Pd-Labile)LeuLeucine Side Chain(Isobutyl)Alloc->LeuCarboxylCarboxylate(COO-)Leu->CarboxylAmineAmmonium(NH2+)Carboxyl->AmineIonic Salt Bridge(Stabilization)Cy2Cyclohexyl Ring BAmine->Cy2Cy1Cyclohexyl Ring ACy1->Amine

Figure 1: Structural composition of the salt.[1] The ionic bridge stabilizes the carboxylate, preventing degradation.[1]

Part 3: Experimental Protocols

Protocol 1: Desalting (The "Free Acid" Conversion)

Context: While some coupling reagents (e.g., HATU/DIEA) tolerate DCHA, the presence of a secondary amine (DCHA) can compete for activated esters or cause steric hindrance.[1] For high-precision synthesis, converting the salt to the free acid immediately prior to use is the Gold Standard.[1]

Materials:

  • Alloc-Leu-OH[1][2][3]·DCHA

  • Ethyl Acetate (EtOAc)[1]

  • 1N Potassium Bisulfate (

    
    ) or 10% Citric Acid[1]
    
  • Separatory Funnel[1]

Workflow:

  • Dissolution: Suspend the Alloc-Leu-OH·DCHA in Ethyl Acetate (approx. 10 mL per gram).[1]

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 1N

    
    .[1] Shake vigorously.
    
    • Mechanism:[1][5][6][7] The acid protonates the DCHA to DCHA[1]·HCl (water-soluble) and protonates the Leucine carboxylate to -COOH (organic-soluble).[1]

  • Separation: Drain the aqueous layer (contains DCHA).[1] Retain the organic layer.[1]

  • Wash: Wash the organic layer 2x with water and 1x with brine.[1]

  • Drying: Dry over anhydrous

    
    , filter, and evaporate in vacuo.
    
  • Result: You now have pure Alloc-Leu-OH (oil/gum) ready for immediate coupling.[1]

Protocol 2: Alloc Deprotection (Tsuji-Trost Reaction)

Context: Removing the Alloc group requires a Pd(0) catalyst and a scavenger to trap the allyl cation.[1][6]

Reagents:

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)).[1] Use 0.1 – 0.2 equivalents.
    
  • Scavenger: Phenylsilane (

    
    ) (10–20 eq) or Morpholine.[1] Phenylsilane is preferred as it is essentially neutral and highly efficient.[1]
    
  • Solvent: Dry DCM (Dichloromethane).[1]

Workflow:

  • Inert Atmosphere: Ensure the reaction vessel is under Nitrogen or Argon (Pd(0) is oxygen-sensitive).[1]

  • Mix: Dissolve the peptide-resin in DCM. Add Phenylsilane (20 eq).[1][6][7]

  • Catalysis: Add

    
     (0.1 eq) dissolved in a small amount of DCM.[1]
    
  • Agitation: Shake/stir at Room Temperature for 30 minutes.

  • Wash: Drain and wash the resin with DCM, then DMF, then Sodium Diethyldithiocarbamate solution (0.02M in DMF) to remove Palladium traces (blackening of resin indicates Pd precipitation; the carbamate wash removes this).[1]

DeprotectionStartAlloc-Protected PeptidePd_AddAdd Pd(PPh3)4(Catalyst)Start->Pd_AddInterπ-Allyl Pd Complex+ Carbamate DecarboxylationPd_Add->InterOxidative AdditionScavengerScavenger Attack(PhSiH3 traps Allyl)Inter->ScavengerAllyl TransferEndFree Amine Peptide+ Propylene/CO2Scavenger->EndRelease

Figure 2: The Pd(0) catalytic cycle.[1] The scavenger is essential to prevent the allyl group from re-attaching to the amine.[1]

Part 4: Quality Assurance & Handling[1][2]

Storage & Stability[1][2][6][10]
  • Temperature: Store at +2°C to +8°C. For long-term storage (>6 months), -20°C is recommended.

  • Hygroscopicity: DCHA salts are generally less hygroscopic than free acids, but the bottle should be warmed to room temperature before opening to prevent condensation.[1]

Analytical Verification

To verify the identity and purity of Alloc-Leu-OH·DCHA:

  • HPLC:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA.[1]

    • Detection: UV at 215 nm (peptide bond) and 254 nm (Alloc double bond absorption).[1]

    • Note: The DCHA peak may elute separately or wash out in the void volume depending on pH.[1]

  • NMR (

    
    ): 
    
    • Look for the characteristic Allyl signals : A multiplet at

      
       5.9 ppm (methine) and two doublets/multiplets at 
      
      
      5.2–5.3 ppm (terminal alkene protons).[1]
    • Look for DCHA signals : Broad multiplets in the

      
       1.0–2.0 ppm region corresponding to the cyclohexyl rings.[1]
      

References

  • Watanabe Chemical. Alloc-Amino Acids: Physical Properties and Molecular Weights. [Link][1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][3][6][7] Chemical Reviews, 109(6), 2455-2504.[1] (Detailed review of Alloc orthogonality). [Link]

  • Gomez-Martinez, P., et al. (1999).[1] N-Alloc protecting group in solid phase peptide synthesis.[1] Journal of the Chemical Society.[1] [Link]

A Comprehensive Technical Guide to the Solubility of Alloc-Leu-OH.DCHA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Importance of Alloc-Leu-OH.DCHA Solubility

N-α-Allyloxycarbonyl-L-leucine dicyclohexylammonium salt (this compound) is a critical building block in modern peptide synthesis. Its utility in the development of novel therapeutics and research reagents is well-established. However, a fundamental yet often overlooked parameter that dictates its efficacy and handling in the laboratory is its solubility. A thorough understanding of the solubility profile of this compound in various solvents is paramount for successful and reproducible synthetic outcomes.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. Moving beyond a simple list of solvents, this document delves into the physicochemical principles governing its solubility, offers qualitative and estimated quantitative solubility data, and provides detailed protocols for researchers to determine solubility in their own laboratory settings. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their workflows.

I. Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is a direct consequence of its molecular structure, which is an ionic salt formed between the N-protected amino acid, Alloc-L-leucine, and the organic base, dicyclohexylamine (DCHA).

  • Alloc-L-leucine Moiety : This component consists of the amino acid L-leucine, which has a nonpolar isobutyl side chain, contributing to its hydrophobic character. The N-terminus is protected by an allyloxycarbonyl (Alloc) group, which adds a degree of lipophilicity. The presence of the carboxylic acid group provides a site for ionization.

  • Dicyclohexylammonium (DCHA) Cation : Dicyclohexylamine is a bulky, nonpolar base. Its salt formation with the carboxylic acid of Alloc-Leu-OH is a key strategy to convert the often oily or difficult-to-handle free acid into a stable, crystalline solid.[1] This salt formation significantly influences the overall solubility profile of the compound. The DCHA salt form generally enhances solubility in various organic solvents compared to the free acid.[]

The interplay between the hydrophobic regions (isobutyl side chain, Alloc group, and dicyclohexyl rings) and the ionic character of the salt dictates the compound's affinity for different solvents.

II. Solubility Profile of this compound in Common Laboratory Solvents

While specific quantitative solubility data for this compound is not extensively published, we can infer its solubility based on the behavior of structurally similar N-protected amino acid DCHA salts and general principles of solubility. It is crucial to note that the following information should be considered as a guideline, and empirical determination is always recommended for specific applications.

Table 1: Estimated Solubility of this compound in Various Solvents at Room Temperature

SolventDielectric Constant (Approx.)PolarityExpected SolubilityRationale and Commentary
Water 80.1Polar ProticSparingly Soluble to InsolubleThe large, nonpolar dicyclohexylammonium and Alloc-leucine components significantly reduce its affinity for water. While amino acids themselves have some water solubility, the bulky protecting groups and counterion dominate.[3]
Methanol (MeOH) 32.7Polar ProticSolubleMethanol's polarity and its ability to engage in hydrogen bonding can effectively solvate the ionic part of the salt, while its alkyl nature interacts favorably with the nonpolar regions.
Ethanol (EtOH) 24.5Polar ProticModerately SolubleSimilar to methanol, but its lower polarity may result in slightly reduced solubility compared to methanol. For some protected amino acids, solubility in ethanol is around 30 mg/mL.[4]
Dimethylformamide (DMF) 36.7Polar AproticHighly SolubleDMF is an excellent solvent for many protected amino acids and is a common choice in peptide synthesis.[5] Its high dielectric constant and polar nature effectively solvate the salt.
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticHighly SolubleSimilar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including protected amino acid salts. For a similar compound, Z-Leu-OH.DCHA, solubility in DMSO is reported to be 10 mg/mL.[6]
Dichloromethane (DCM) 9.1NonpolarSolubleAlthough less polar, DCM can effectively solvate the large nonpolar components of this compound. The DCHA salt form of N-protected amino acids often exhibits good solubility in chlorinated solvents.[7][8]
Acetonitrile (ACN) 37.5Polar AproticModerately SolubleAcetonitrile's polarity allows for some interaction with the ionic portion, but its solvating power for this type of salt may be less than that of DMF or DMSO.
Tetrahydrofuran (THF) 7.6NonpolarModerately SolubleTHF's ether structure can interact with the nonpolar parts of the molecule, and it can solvate the cation to some extent.
Ethyl Acetate (EtOAc) 6.0Moderately PolarSolubleEthyl acetate is a good solvent for the extraction and purification of N-protected amino acids and their DCHA salts.[1]
Hexanes/Heptane ~2NonpolarInsolubleThese nonpolar aliphatic hydrocarbons lack the ability to solvate the ionic portion of the salt, leading to very poor solubility.

III. Experimental Determination of Solubility: A Practical Guide

To obtain precise solubility data for your specific application and lot of this compound, it is essential to perform an experimental determination. The following protocols provide a framework for both qualitative and quantitative solubility assessment.

A. Qualitative Solubility Determination (Rapid Assessment)

This method provides a quick estimation of solubility and is useful for initial solvent screening.

Materials:

  • This compound

  • A selection of solvents to be tested (e.g., Water, Methanol, DMF, DCM)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Sample Preparation: Add approximately 2-5 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add the chosen solvent dropwise (e.g., in 0.1 mL increments) to the test tube.

  • Mixing: After each addition, vortex the sample for 30-60 seconds.

  • Observation: Visually inspect the solution for the dissolution of the solid.

  • Classification:

    • Highly Soluble: Dissolves quickly in a small volume of solvent (e.g., < 0.5 mL).

    • Soluble: Dissolves completely within a reasonable volume of solvent (e.g., 0.5 - 2.0 mL).

    • Sparingly Soluble: Only a small amount of solid dissolves, even with the addition of more solvent.

    • Insoluble: No apparent dissolution of the solid.

B. Quantitative Solubility Determination (Thermodynamic Solubility)

This method, often referred to as the shake-flask method, determines the equilibrium solubility of the compound in a given solvent.

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical technique.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to a known volume of solvent B Seal the vial A->B C Agitate at a constant temperature for 24-48 hours B->C D Allow undissolved solid to settle C->D E Filter an aliquot of the supernatant D->E F Quantify the concentration of the dissolved solute using HPLC E->F G Calculate solubility (e.g., in mg/mL or M) F->G

Sources

Methodological & Application

conditions for coupling Alloc-Leu-OH.DCHA to a resin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for Immobilizing Alloc-Leu-OH·DCHA onto Solid Phase Supports

Executive Summary & Technical Rationale

The use of Alloc-Leu-OH·DCHA (Allyloxycarbonyl-L-Leucine Dicyclohexylammonium salt) presents a specific challenge in Solid Phase Peptide Synthesis (SPPS). While the Alloc group provides vital orthogonality (cleavable via Pd(0), stable to TFA and Piperidine), the DCHA salt form is used commercially to stabilize the amino acid, which is often an oil or unstable solid in its free acid form.

The Core Problem: Direct coupling of DCHA salts is a frequent cause of synthesis failure. Dicyclohexylamine (DCHA) is a secondary amine. Under standard activation conditions (especially with uronium salts like HATU/HBTU), the liberated DCHA acts as a nucleophile, competing with the resin-bound amine. This results in the formation of Alloc-Leu-DCHA amide , a dead-end byproduct that lowers yield and contaminates the resin.

The Solution: To ensure scientific integrity and high crude purity, the "Desalting" (Free Acid Conversion) step is mandatory before immobilization. This guide details the conversion protocol and the subsequent loading onto 2-Chlorotrityl Chloride (2-CTC) resin, which is the optimal support for Alloc-protected amino acids due to its racemization-free loading conditions.

Pre-Immobilization: DCHA Salt Removal (Desalting)

Objective: Convert Alloc-Leu-OH·DCHA into the reactive free acid Alloc-Leu-OH. Principle: Acidic extraction protonates the DCHA amine, forcing it into the aqueous phase, while the lipophilic Alloc-amino acid remains in the organic phase.

Materials Required
  • Alloc-Leu-OH[1]·DCHA (Starting material)

  • Ethyl Acetate (EtOAc) - Solvent[1][2]

  • 10% Potassium Bisulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄) - Acid Wash[2]

  • Brine (Saturated NaCl)[2]

  • Magnesium Sulfate (MgSO₄) - Drying Agent

Protocol A: Free Acid Conversion
  • Dissolution: Suspend the Alloc-Leu-OH·DCHA salt in EtOAc (approx. 10 mL per gram of salt). Stir until a suspension is uniform.[3]

  • Acidification: Transfer to a separatory funnel. Add 10% KHSO₄ (aqueous) in a 1:1 volume ratio. Shake vigorously for 2 minutes.

    • Observation: The solid should dissolve as the DCHA protonates and moves to the water layer.

  • Phase Separation: Allow layers to separate. Drain the aqueous (bottom) layer. Check pH of the aqueous layer; it must be acidic (pH < 3).

  • Repeat Wash: Wash the organic layer two more times with fresh 10% KHSO₄ to ensure complete removal of DCHA.

  • Neutralization/Drying: Wash the organic layer once with Brine to remove trapped water/acid.

  • Isolation: Collect the organic layer in an Erlenmeyer flask. Add anhydrous MgSO₄ and swirl for 5 minutes.

  • Evaporation: Filter off the drying agent.[4][5] Concentrate the filtrate via rotary evaporation (max 40°C).

    • Result: Alloc-Leu-OH will likely appear as a viscous oil or foam. Use immediately for resin coupling to prevent degradation.

Resin Immobilization Protocols

Two strategies are presented. Method A (2-CTC) is the recommended "Gold Standard" for Alloc-AA-OH due to mild conditions that prevent racemization. Method B (Wang) is provided for specific C-terminal acid requirements but carries higher risk.

Method A: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin (Recommended)
  • Mechanism: S_N1-like substitution. The bulky trityl group prevents attack at the alpha-carbon, minimizing racemization.

  • Reagents: 2-CTC Resin, DIEA (Diisopropylethylamine), DCM (Dry).

Step-by-Step Protocol:

  • Swelling: Weigh 2-CTC resin into a fritted syringe reactor. Swell in dry DCM for 20 minutes. Drain.

  • Coupling Solution: Dissolve the freshly desalted Alloc-Leu-OH (1.2 equivalents relative to resin loading) in dry DCM. Add DIEA (4.0 equivalents).

  • Reaction: Add the solution to the resin. Shake gently at room temperature for 2 hours .

  • Capping: Add Methanol (0.5 mL per gram resin) to the reaction mixture. Shake for an additional 20 minutes.

    • Why: Methanol caps unreacted trityl chloride sites, preventing future non-specific binding.

  • Washing: Drain and wash resin:

    • 3x DCM[4][6][7][8]

    • 3x DMF

    • 3x DCM[4][6][7][8]

  • Storage: Dry resin under vacuum. Store at 4°C.[5]

Method B: Loading onto Wang Resin (Esterification)
  • Risk: Esterification of Wang resin requires carboxyl activation (using DIC/DMAP), which significantly increases the risk of racemization (epimerization) at the alpha-carbon of Leucine.

  • Mitigation: Use the MSNT/MeIm method if available, or standard DIC/DMAP with minimized activation time.

Step-by-Step Protocol (DIC/DMAP Method):

  • Swelling: Swell Wang resin in DMF for 30 minutes.

  • Activation: Dissolve Alloc-Leu-OH (3 eq) in DMF. Add DIC (3 eq). Stir for 2 minutes.

  • Catalyst: Add DMAP (0.1 eq). Note: High DMAP causes racemization; keep it low.

  • Coupling: Add mixture to resin. Shake for 2–4 hours.

  • Capping: Wash resin, then treat with Acetic Anhydride/Pyridine/DMF (standard capping cocktail) to block unreacted hydroxyls.

Visualization of Workflows

Figure 1: Critical Decision Pathway for Alloc-Leu-OH·DCHA

This diagram illustrates the mandatory desalting step and the divergence in resin loading strategies.

G Start Starting Material: Alloc-Leu-OH·DCHA Salt Decision Direct Coupling? Start->Decision Fail FAILURE RISK: Formation of Alloc-Leu-DCHA Amide (Dead-end Product) Decision->Fail YES (w/ HATU/HBTU) Desalt Step 1: Acid Extraction (Desalting) (EtOAc / 10% KHSO4) Decision->Desalt NO (Correct Path) FreeAcid Intermediate: Alloc-Leu-OH (Free Acid Oil) Desalt->FreeAcid ResinChoice Select Resin Support FreeAcid->ResinChoice CTC Option A (Recommended): 2-Chlorotrityl Resin (Reagents: DIEA, DCM) ResinChoice->CTC Wang Option B: Wang Resin (Reagents: DIC, DMAP) ResinChoice->Wang ResultA High Purity No Racemization CTC->ResultA ResultB Moderate Purity Risk of Epimerization Wang->ResultB

Caption: Workflow demonstrating the necessity of DCHA removal to avoid side-reactions and the superiority of 2-CTC resin.

Summary of Experimental Parameters

Parameter2-Chlorotrityl (2-CTC) ProtocolWang Resin Protocol
Pre-requisite Desalting (Mandatory) Desalting (Mandatory)
Solvent System Anhydrous DCM (Critical)DMF
Base/Catalyst DIEA (4 eq)DMAP (0.1 eq) + DIC
Coupling Time 1 - 2 Hours2 - 4 Hours
Racemization Risk Negligible (Steric protection)Moderate (Base-catalyzed)
Capping Reagent Methanol (MeOH)Acetic Anhydride (Ac₂O)
Cleavage Condition 1% TFA (Yields Protected Peptide)95% TFA (Yields Unprotected Peptide)

References

  • Bachem. (2021). Conversion of a DCHA salt to the free acid.[2][3][4][7][9] Bachem Technical Support. Link

  • Merck Millipore (Novabiochem). (2023). Alloc-Leu-OH[1]·DCHA Product & Handling Guide. Sigma-Aldrich. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][4][5][8][10] Chemical Reviews, 109(6), 2455-2504. Link

  • Biotage. (2023).[5] How to choose the right resin functionality for solid phase peptide synthesis. Biotage Blog. Link

  • Aapptec. (2023). Standard Coupling Procedures: Converting DCHA Salts.[4] Aapptec Technical Library. Link

Sources

Application Notes and Protocols: Palladium-Catalyzed Deprotection of the Allyloxycarbonyl (Alloc) Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Alloc Protecting Group

In the intricate field of multi-step organic synthesis, particularly in peptide, carbohydrate, and natural product chemistry, the strategic selection of protecting groups is paramount.[1] The allyloxycarbonyl (Alloc) group has emerged as a vital tool for the protection of amines due to its unique deprotection mechanism.[1] Its key advantage lies in its orthogonality; the Alloc group is stable under the acidic and basic conditions used to remove common protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), respectively.[2] Deprotection is achieved under exceptionally mild, near-neutral conditions via palladium(0)-catalyzed allylic cleavage, allowing for the selective unmasking of an amine at a precise moment in a complex synthetic route.[1][2] This guide provides an in-depth exploration of the mechanism, practical considerations, and detailed protocols for the efficient removal of the Alloc group using palladium catalysts.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of Alloc deprotection is crucial for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle based on the Tsuji-Trost reaction, which involves the formation of a π-allyl palladium intermediate.[3][4]

The catalytic cycle proceeds through several key steps:

  • Catalyst Activation: The commonly used precatalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is a stable 18-electron complex. In solution, it exists in equilibrium with more reactive 16- and 14-electron species through the dissociation of one or two triphenylphosphine (PPh₃) ligands. The 14-electron Pd(PPh₃)₂ is typically the active catalytic species.[3]

  • Coordination & Oxidative Addition: The active Pd(0) catalyst coordinates to the alkene of the Alloc group. This is followed by an intramolecular oxidative addition, where the palladium inserts into the carbon-oxygen bond of the allyl ester. This step forms a cationic η³-π-allyl palladium(II) complex and releases the carbamate anion.[4][5][6]

  • Decarboxylation: The resulting carbamate is unstable and spontaneously decarboxylates, releasing the free amine and carbon dioxide (CO₂).[5] This irreversible step drives the reaction forward.

  • Scavenging & Catalyst Regeneration: At this stage, the π-allyl palladium(II) complex must be intercepted to regenerate the active Pd(0) catalyst. This is the critical role of the allyl scavenger . In the absence of a scavenger, the deprotected amine could act as a nucleophile, attacking the allyl group and leading to the formation of an undesired N-allylated byproduct.[5][7] The scavenger traps the allyl group, facilitating the reductive elimination that regenerates the Pd(0) catalyst, thus closing the catalytic cycle.[3]

Alloc_Deprotection_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle PdL4 Pd(PPh₃)₄ PdL2 Pd(PPh₃)₂ (Active Catalyst) PdL4->PdL2 - 2 PPh₃ Alloc R-NH-Alloc Coord η²-Coordinated Complex Alloc->Coord + Pd(PPh₃)₂ PiAllyl [η³-π-Allyl Pd(II) Complex]⁺ Coord->PiAllyl Oxidative Addition Amine R-NH₂ + CO₂ PiAllyl->Amine Decarboxylation Regen Regenerated Pd(PPh₃)₂ PiAllyl->Regen + Scavenger ScavengedAllyl Scavenged Allyl Group PiAllyl->ScavengedAllyl Scavenger Allyl Scavenger (e.g., PhSiH₃) Scavenger->ScavengedAllyl Regen->Alloc Re-enters Cycle

Caption: The catalytic cycle of palladium-mediated Alloc deprotection.

Reagent Selection: The Key to a Successful Deprotection

The success of an Alloc deprotection hinges on the appropriate choice of catalyst, scavenger, and solvent.

Palladium Catalysts

The choice of palladium source is critical. While Pd(0) is the active catalytic state, stable Pd(II) precatalysts can be used, as they are often reduced in situ by the scavenger.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is the most common Pd(0) precatalyst. It is a yellow, crystalline solid but is sensitive to air and should be stored under an inert atmosphere and handled quickly.[7] Using a fresh bottle or a batch with good integrity is crucial for reproducibility.[7][8]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Another common Pd(0) source, often used in conjunction with a separate phosphine ligand.

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride): An air-stable Pd(II) precatalyst. It can be a more convenient and cost-effective option, as it is reduced in situ to the active Pd(0) species by hydride scavengers like phenylsilane or by amine-borane complexes.[5][9]

Allyl Scavengers

The scavenger is arguably the most important variable to optimize. Its role is twofold: to irreversibly trap the π-allyl intermediate, preventing side reactions, and to regenerate the active Pd(0) catalyst.[5][7]

Scavenger TypeExamplesMechanism & Key Insights
Hydride Donors Phenylsilane (PhSiH₃), Tributyltin hydride (Bu₃SnH), Sodium borohydride (NaBH₄), Formic acidThese reagents act as hydride sources, which attack the π-allyl complex leading to reductive elimination of propene and regeneration of the Pd(0) catalyst. PhSiH₃ is widely used due to its high efficiency and relatively low toxicity compared to tin hydrides.[3][5]
Nucleophiles Dimethylamine-borane (Me₂NH·BH₃), Morpholine, Dimedone, Barbituric acid, N-MethylanilineThese nucleophiles directly attack the allyl group of the palladium complex, forming a stable allylated byproduct and regenerating the Pd(0) catalyst. Me₂NH·BH₃ has been reported as exceptionally effective, particularly for preventing N-allylation of sensitive secondary amines.[7][10][11]

Expert Insight: For substrates prone to N-allylation, such as secondary amines, a highly efficient scavenger like dimethylamine-borane complex is often a superior choice to phenylsilane or morpholine.[7] Always use a significant excess of the scavenger (typically 10-40 equivalents) to ensure the scavenging rate is much faster than any potential side reactions.[7][12]

Experimental Protocols

Protocol 1: General Procedure for In-Solution Alloc Deprotection

This protocol is suitable for substrates fully dissolved in an organic solvent.

Materials and Reagents:

  • Alloc-protected substrate (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 equiv)

  • Allyl scavenger (e.g., Phenylsilane, 10 - 20 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (Ar or N₂), dissolve the Alloc-protected substrate (1.0 equiv) in anhydrous solvent (e.g., DCM).

  • Scavenger Addition: Add the allyl scavenger (e.g., Phenylsilane, 10-20 equiv) to the stirred solution.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv). For air-sensitive catalysts, this should be done under a positive pressure of inert gas. The reaction mixture will typically turn from colorless to a pale yellow or orange hue.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes.[1] A stain that visualizes the free amine (e.g., ninhydrin) can be helpful for TLC analysis.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the deprotected amine from the phosphine ligands, scavenger byproducts, and any residual palladium.

Protocol 2: On-Resin Alloc Deprotection for Solid-Phase Peptide Synthesis (SPPS)

This protocol is optimized for Alloc deprotection of a peptide attached to a solid support.

Materials and Reagents:

  • Alloc-protected peptide-resin (1.0 equiv)

  • Pd(PPh₃)₄ (0.1 - 0.25 equiv per Alloc group)

  • Phenylsilane (PhSiH₃) (20 - 25 equiv per Alloc group)

  • Dichloromethane (DCM), synthesis grade

  • Methanol (MeOH) for washing

  • Solid-phase synthesis vessel with a fritted bottom

  • Shaker or vortex mixer

Procedure:

SPPS_Workflow start Start: Alloc-Peptide-Resin swell 1. Swell Resin (DCM) start->swell prepare 2. Prepare Reagent Solution (Pd(PPh₃)₄ + PhSiH₃ in DCM) swell->prepare react1 3. Add Solution & Agitate (30-60 min) prepare->react1 drain1 4. Drain Solution react1->drain1 wash1 5. Wash Resin (DCM, MeOH, DCM) drain1->wash1 repeat 6. Repeat Steps 3-5 (Perform second deprotection) wash1->repeat final_wash 7. Final Extensive Wash (DCM, MeOH, DCM) repeat->final_wash end End: Deprotected Peptide-Resin final_wash->end

Caption: Workflow for on-resin Alloc group deprotection in SPPS.
  • Resin Swelling: Place the Alloc-protected peptide-resin in a synthesis vessel. Swell the resin by washing and agitating with DCM for 20-30 minutes. Drain the solvent.[2]

  • Reagent Preparation: In a separate vial, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (e.g., 23 mg, 0.02 mmol) in DCM (~4 mL), then add PhSiH₃ (e.g., 0.25 mL, 2 mmol).[12] Note: This solution should be prepared fresh and used immediately.

  • Deprotection Reaction: Add the freshly prepared reagent solution to the swollen resin. Agitate the mixture gently (e.g., on a shaker or rocker) at room temperature for 30-60 minutes.[2][13]

  • Draining and Washing: After the reaction time, drain the deprotection solution from the vessel. Wash the resin thoroughly to remove the bulk of the reagents. A typical wash cycle is: 3x DCM, 1x MeOH, 3x DCM.[3]

  • Repeat Deprotection: To ensure complete removal of the Alloc group, it is highly recommended to repeat the deprotection cycle (Steps 3 and 4) one more time with a fresh solution of reagents.[3][12]

  • Final Wash: After the second deprotection cycle, perform an extensive final wash of the resin (e.g., 3x DCM, 2x MeOH, 3x DCM) to remove all residual reagents and byproducts.[3]

  • Confirmation: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete deprotection before proceeding to the next synthetic step.[14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete or Slow Deprotection Inactive Catalyst: Pd(PPh₃)₄ is air-sensitive and may have degraded.Use a fresh batch of catalyst from a recently opened bottle. Handle quickly and, if necessary, perform the reaction under an inert atmosphere (Ar or N₂).[7] Consider using an air-stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ with a hydride scavenger.[9]
Insufficient Reagents/Time: Stoichiometry is too low or reaction time is too short, especially for sterically hindered substrates.Increase the equivalents of catalyst and/or scavenger. Increase the reaction time and monitor progress carefully. Gentle heating (e.g., to 40°C) can accelerate the reaction, but should be used with caution to avoid catalyst decomposition.[2][7][15]
Formation of N-Allylated Byproduct Inefficient Scavenging: The rate of scavenging is slower than the rate of N-allylation by the deprotected amine.Increase the equivalents of the scavenger. Switch to a more effective scavenger, such as the dimethylamine-borane complex (Me₂NH·BH₃), which is known to suppress this side reaction effectively.[7][10]
Product Contaminated with Palladium Strong Adsorption: Palladium species can adsorb strongly to the product, resin, or silica gel.After the reaction and initial workup, wash the product solution with a chelating agent. For residual palladium in final products, treatment with a palladium scavenger resin (e.g., thiol-functionalized silica) can effectively remove trace metal ions.[2][16][17][18]

Conclusion and Future Outlook

The palladium-catalyzed deprotection of the Alloc group is a robust and indispensable transformation in modern organic synthesis. Its mild conditions and orthogonality provide chemists with a powerful tool for the construction of complex molecules.[1][19] By understanding the underlying mechanism and the critical roles of the catalyst and scavenger, researchers can effectively implement and troubleshoot this reaction. While palladium catalysis remains the gold standard, recent developments in metal-free deprotection methods, such as those using iodine, may offer sustainable alternatives for specific applications in the future.[2][20]

References

  • Total Synthesis. (2025, July 27). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • CDN. (n.d.). Alloc Protecting Group Removal Protocol. CDN. [Link]

  • The Royal Society of Chemistry. (n.d.). In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst. The Royal Society of Chemistry. [Link]

  • Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. [Link]

  • Mandal, B. (n.d.). Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation. Infoscience. [Link]

  • Riera, A., et al. (n.d.). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. PMC. [Link]

  • Biotage. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage. [Link]

  • RSC Publishing. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. RSC Publishing. [Link]

  • ACS Publications. (2025, March 17). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]

  • Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. [Link]

  • DOI. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI. [Link]

  • PubMed. (2011, March 21). On the roles of solid-bound ligand scavengers in the removal of palladium residues and in the distinction between homogeneous and heterogeneous catalysis. PubMed. [Link]

  • RSC. (n.d.). Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. RSC. [Link]

  • Arizona Board of Regents. (n.d.). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: Potential for library synthesis. Arizona Board of Regents. [Link]

  • PMC. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. [Link]

  • ACS Publications. (2024, December 13). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Reddit. (2025, December 21). Solution-Phase N-Deprotection of di- and tri-peptides. Reddit. [Link]

  • ResearchGate. (n.d.). Mechanism of allyl deprotection through catalytic palladium π-allyl.... ResearchGate. [Link]

  • Wikipedia. (n.d.). Tsuji–Trost reaction. Wikipedia. [Link]

  • ResearchGate. (2025, August 9). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory. [Link]

  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

Sources

Application Note: Advanced Orthogonal Protection Strategies Utilizing Alloc-Leu-OH.DCHA in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the synthesis of complex peptides, such as cyclic, branched, or modified peptides, the strategic use of orthogonal protecting groups is paramount.[1][] This technical guide provides an in-depth exploration of the allyloxycarbonyl (Alloc) protecting group, a versatile tool that offers orthogonality to the commonly used Boc/Bn and Fmoc/tBu strategies.[3][4] We focus specifically on N-Alloc-L-Leucine Dicyclohexylammonium salt (Alloc-Leu-OH.DCHA), detailing its properties, advantages, and implementation in solid-phase peptide synthesis (SPPS). This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven protocols, mechanistic insights, and troubleshooting guidance for its successful application.

The Core Principle of Orthogonality in Peptide Synthesis

Orthogonal protection is a foundational strategy in synthetic chemistry that employs multiple classes of protecting groups within a single molecule.[5] The defining characteristic of an orthogonal system is that each class of protecting group can be removed under a specific set of chemical conditions that do not affect the others.[1][5] In the context of Solid-Phase Peptide Synthesis (SPPS), this principle allows for precise, selective deprotection of the N-terminus for chain elongation while side-chain protecting groups remain intact, or the selective deprotection of a specific side-chain for modification or cyclization.[1][]

The most prevalent SPPS strategies are based on the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or the acid-labile tert-Butoxycarbonyl (Boc) group for N-terminal protection.[] The Alloc group introduces a third dimension of orthogonality, as it is selectively cleaved under mild, palladium-catalyzed conditions, which are neutral and compatible with both Fmoc and Boc methodologies.[6][7]

Orthogonal_Strategy Peptide Resin-Peptide-Backbone Fmoc Nα-Fmoc Peptide->Fmoc N-Terminus Side_Chain_tBu Side-Chain-tBu Peptide->Side_Chain_tBu e.g., Lys(Boc), Asp(OtBu) Side_Chain_Alloc Side-Chain-Alloc Peptide->Side_Chain_Alloc e.g., Lys(Alloc) Base Base (e.g., Piperidine) Fmoc->Base Cleavage Acid Strong Acid (e.g., TFA) Side_Chain_tBu->Acid Cleavage Pd Palladium(0) Catalyst + Scavenger Side_Chain_Alloc->Pd Cleavage Free_Acid_Workflow start This compound Salt dissolve 1. Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash 2. Wash with Aqueous Acid (e.g., 10% Phosphoric Acid) dissolve->wash extract 3. Separate Aqueous Layer (Removes DCHA-H+) wash->extract brine 4. Wash Organic Layer with Brine extract->brine dry 5. Dry Organic Layer (e.g., Na₂SO₄) brine->dry evaporate 6. Evaporate Solvent in vacuo dry->evaporate end Pure Alloc-Leu-OH (Free Acid) evaporate->end

Diagram 2: Workflow for the conversion of the DCHA salt to the free acid.

Step-by-Step Methodology:

  • Suspension: Suspend 1 part of this compound salt in 5-10 volume parts of an organic solvent such as ethyl acetate or methyl t-butyl ether in a separatory funnel. [8]2. Acidification: Add a 10% aqueous solution of phosphoric acid or potassium bisulfate while stirring. [8][9]Continue adding until the solid completely dissolves and two clear phases are visible. The pH of the lower aqueous phase should be approximately 2-3.

    • Scientist's Note: Hydrochloric acid is generally avoided as it can form the sparingly soluble dicyclohexylammonium chloride, complicating the extraction. [8]3. Extraction: Separate the lower aqueous phase. Wash the remaining organic phase once more with a small volume of the aqueous acid solution, followed by three washes with water until the pH of the aqueous phase is ≥4. [8]4. Drying & Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and evaporate the solvent under reduced pressure. The resulting product, the free Alloc-Leu-OH, is typically an oil or a low-melting-point solid. [8]

3.2. Protocol 2: On-Resin Orthogonal Deprotection of the Alloc Group

This protocol outlines the selective removal of the Alloc group from a leucine residue on a peptide-resin using a palladium(0) catalyst. This procedure is orthogonal to Fmoc and most acid-labile side-chain protecting groups. [3][10] Mechanism of Palladium-Catalyzed Deprotection: The removal of the Alloc group proceeds via a Tsuji-Trost type reaction. [10]The palladium(0) catalyst, typically Pd(PPh₃)₄, undergoes ligand dissociation and coordinates to the allyl group. This facilitates the formation of a π-allyl palladium complex, cleaving the carbamate bond. A nucleophilic "scavenger" is required to react with this complex, regenerating the Pd(0) catalyst and preventing side reactions like N-allylation. [6][10][11]

Alloc_Deprotection_Mechanism cluster_main Tsuji-Trost Allylation Mechanism AllocPeptide Resin-Peptide-NH-Alloc Coordination 1. Coordination AllocPeptide->Coordination Pd0 Pd(0)L₄ Catalyst Pd0->Coordination Scavenger Scavenger (e.g., PhSiH₃) Attack 3. Nucleophilic Attack Scavenger->Attack PiAllyl 2. π-Allyl Complex Formation [Resin-Peptide-NH⁻ + π-Allyl-Pd(II)L₂⁺] Coordination->PiAllyl Oxidative Addition PiAllyl->Attack DeprotectedPeptide Deprotected Peptide Resin-Peptide-NH₂ Attack->DeprotectedPeptide AllylScavenger Allyl-Scavenger Adduct Attack->AllylScavenger Pd0_regen Pd(0)L₂ (Regenerated) Attack->Pd0_regen Reductive Elimination

Diagram 3: Simplified mechanism of Pd(0)-catalyzed Alloc deprotection.

Reagents and Conditions:

ReagentEquivalents (rel. to resin capacity)Purpose
Peptide-Resin 1.0Substrate
Pd(PPh₃)₄ 0.1 - 0.25Palladium(0) Catalyst [12][13]
Phenylsilane (PhSiH₃) 10 - 25Scavenger [10][14]
Dichloromethane (DCM) -Anhydrous Solvent

Step-by-Step Methodology:

  • Resin Preparation: Swell the Alloc-protected peptide-resin (e.g., 0.1 mmol scale) in anhydrous dichloromethane (DCM) for 20-30 minutes in a fritted reaction vessel. [6][10]Drain the solvent.

  • Reagent Preparation: In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv.) in anhydrous DCM (approx. 6 mL for a 0.1 mmol scale).

    • Scientist's Note: While traditionally performed under an inert atmosphere, recent studies show that for rapid reactions, especially with microwave assistance, stringent oxygen-free conditions may not be necessary. [13][15][16]However, for best results and catalyst longevity, minimizing air exposure is recommended.

  • Deprotection Reaction: Add the scavenger (e.g., Phenylsilane, 20 equiv.) to the palladium solution, mix briefly, and immediately add the entire solution to the swollen resin. [10][12]4. Incubation: Agitate the resin slurry at room temperature. The reaction is typically complete within 20-40 minutes. Monitor progress by cleaving a small sample of resin and analyzing via LC-MS. [3][12]5. Repeat (Optional but Recommended): Drain the reaction solution and repeat the deprotection (steps 3-4) one more time to ensure complete removal. [10][12][14]6. Washing: Thoroughly wash the resin with DCM (3x), DMF (3x), and finally DCM (3x) to remove the catalyst, scavenger byproducts, and residual reagents. The newly liberated amine is now ready for the next coupling step.

Troubleshooting and Field-Proven Insights
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection Inactive catalyst; insufficient reaction time or reagent equivalents.Use a fresh, high-quality palladium catalyst. Increase scavenger equivalents or reaction time. Consider gentle heating (e.g., 35-40°C) or microwave assistance to accelerate the reaction. [16][17]
N-allylation Side Product Inefficient scavenging of the π-allyl intermediate.Ensure a sufficient excess of an effective scavenger like phenylsilane or Meldrum's acid is used. [15]
Gray/Black Resin Color Formation of palladium black (Pd metal).This indicates catalyst decomposition but may not always inhibit the reaction. Ensure thorough washing to remove metallic palladium.
Residual Palladium Contamination Strong adsorption of palladium to the peptide or resin.After deprotection and washing, perform additional washes with a solution containing a chelating agent (e.g., 0.5% diethyldithiocarbamate in DMF) to scavenge residual metal ions. [6]
Conclusion

The Alloc protecting group, exemplified by the this compound building block, is a powerful component of the synthetic chemist's toolkit. Its unique cleavage mechanism via palladium catalysis provides a critical layer of orthogonality essential for the construction of sophisticated peptide architectures. While historical concerns about catalyst sensitivity exist, modern protocols have demonstrated robust and efficient deprotection even under atmospheric conditions. [13][16]By understanding the rationale behind the DCHA salt formulation and adhering to validated protocols for its liberation and subsequent on-resin cleavage, researchers can confidently integrate this strategy to advance the synthesis of complex and therapeutically relevant peptides.

References
  • Fiveable. (2025, August 15). Orthogonal Protection Definition. Fiveable. [Link]

  • Gala-Franc, P., et al. (2006). Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation. Infoscience. [Link]

  • Zaloom, J., et al. (2025, January 10). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed. [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Almaliti, J., et al. (2021). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. eScholarship.org. [Link]

  • ACS Publications. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. [Link]

  • ACS Publications. (2025, March 17). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]

  • Biotage. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Biotage. [Link]

  • Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. [Link]

  • The Royal Society of Chemistry. In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst. The Royal Society of Chemistry. [Link]

  • DOI. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2011). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Poulsen, T. B., & Jørgensen, K. A. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. PMC. [Link]

  • Dangles, O., et al. (1987, October 1). Selective Cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride. PUCE Investiga. [Link]

  • Albericio, F., et al. (2009, April 13). Amino Acid-Protecting Groups. ACS Publications. [Link]

  • Wilson, K. J., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. ResearchGate. [Link]

  • National Institutes of Health. Alloc-Gly-OH.DCHA. PubChem. [Link]

  • PubMed. (2025, March 28). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling. PubMed. [Link]

  • North, M., et al. Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents. ResearchGate. [Link]

  • Capot Chemical. Specifications of Z-Leu-OH.DCHA. Capot Chemical. [Link]

  • Polypeptide. (2025, April 2). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis. Polypeptide. [Link]

Sources

Troubleshooting & Optimization

troubleshooting incomplete Alloc deprotection in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Incomplete Allyloxycarbonyl (Alloc) Deprotection

Triage: The "Quick Check" Diagnostic

Before altering your protocol, perform this visual and chemical triage to identify the root cause of incomplete deprotection.

ObservationDiagnosisImmediate Action
Solution turns black/grey immediately Catalyst Death: Pd(0) has oxidized or aggregated into colloidal Palladium black.STOP. Your catalyst is inactive. Use fresh Pd(PPh3)4 stored under Argon. Ensure solvents are degassed.
Solution remains pale yellow Active Catalyst: The catalyst is likely functional.PROCEED. The issue is likely steric hindrance, insufficient scavenger, or solvent incompatibility.
LCMS shows +40 Da mass Allyl Adduct: The Alloc was removed, but the allyl group re-attached (back-alkylation).SWITCH SCAVENGER. Change from Dimedone/Morpholine to Phenylsilane or Borane-Dimethylamine.
LCMS shows +84 Da mass Intact Alloc: The protecting group was never removed.OPTIMIZE. Increase temperature (35°C), use microwave, or increase catalyst loading.

The Mechanism: Why It Fails

To troubleshoot effectively, you must understand the catalytic cycle. Alloc removal is not an acid/base hydrolysis; it is a Palladium-catalyzed allyl transfer.

The Critical Failure Point: The reaction generates a


-allyl Palladium complex. If the scavenger (nucleophile) is too weak or sterically hindered, this complex collapses, and the allyl group re-attaches to the peptide amine (back-alkylation) or the catalyst deactivates.
Interactive Mechanism Diagram

Figure 1: The Pd(0) Catalytic Cycle for Alloc Removal. Note the critical role of the Scavenger in the final step to regenerate the catalyst.

AllocMechanism Start Alloc-Peptide (Substrate) Complex Pd-π-Allyl Complex (Intermediate) Start->Complex Oxidative Addition Pd0 Pd(PPh3)4 (Active Catalyst) Pd0->Complex Coordinates Complex->Pd0 Catalyst Regeneration Product Free Amine Peptide (Deprotected) Complex->Product Nucleophilic Attack Byproduct Allyl-Scavenger (Waste) Complex->Byproduct Irreversible Step Scavenger Scavenger (PhSiH3 / Dimedone) Scavenger->Complex Traps Allyl

Validated Protocols

Protocol A: The "Gold Standard" (Phenylsilane)

Recommended for 90% of sequences. Phenylsilane acts as a hydride donor, making the reaction faster and cleaner than older dimedone methods.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4][1][2]

  • Scavenger: Phenylsilane (PhSiH3)[1][2][3][4]

  • Solvent: Dry DCM (Dichloromethane).[2] Note: Use DMF/DCM (1:1) if peptide aggregation is suspected.

Step-by-Step:

  • Preparation: Swell resin (0.1 mmol scale) in dry DCM for 20 mins under Nitrogen/Argon.

  • Cocktail: Dissolve Pd(PPh3)4 (0.1 eq, ~12 mg) and Phenylsilane (10-20 eq, ~250 µL) in 2 mL dry DCM.

    • Critical: Do not premix for >5 mins before adding to resin.

  • Reaction: Add cocktail to resin. Agitate gently for 20 minutes in the dark (foil-wrapped).

  • Cycle 2: Drain and repeat Step 2-3 with fresh reagents.

  • Wash: Drain and wash with DCM (3x), DMF (3x), and 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (2x 10 min) to remove Pd residues.

Protocol B: The "Back-Alkylation" Fix (Borane-Dimethylamine)

Use this if you observe +40 mass adducts or are deprotecting secondary amines (e.g., N-methyl amino acids, Proline).

Reagents:

  • Catalyst: Pd(PPh3)4 (0.1 eq)[5]

  • Scavenger: Borane-Dimethylamine complex (Me2NH[6]·BH3) (20 eq)

  • Solvent: DCM.

Mechanism: Borane-dimethylamine is a superior trap for the


-allyl species, preventing the allyl group from transferring back to the sterically hindered secondary amine.

Troubleshooting Decision Tree

Figure 2: Logic flow for resolving persistent failures.

Troubleshooting Issue Incomplete Alloc Removal CheckColor Check Solution Color Issue->CheckColor Black Black/Grey Precipitate CheckColor->Black Yellow Pale Yellow/Clear CheckColor->Yellow Action1 Replace Catalyst Use Inert Gas (Ar/N2) Black->Action1 CheckSeq Check Sequence Difficulty Yellow->CheckSeq HighAgg High Aggregation (Beta-sheet formers) CheckSeq->HighAgg SecAmine Secondary Amine (Pro, N-Me) CheckSeq->SecAmine Action2 Switch Solvent to CHCl3/DMF/NMP (1:1:1) Add Microwave (35°C) HighAgg->Action2 Action3 Switch Scavenger to Borane-Dimethylamine SecAmine->Action3

Frequently Asked Questions (FAQs)

Q: Why do I see a black precipitate on my resin after the reaction? A: This is "Palladium Black"—elemental palladium formed when the Pd(0) complex decomposes. It is catalytically dead. This usually happens if the reaction is exposed to air or if the catalyst is old.

  • Fix: Ensure your reaction vessel is purged with Argon/Nitrogen.

  • Cleanup: Wash the resin with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF. It chelates Pd effectively, turning the solution yellow/orange as it removes the metal [1].

Q: Can I use Dimedone instead of Phenylsilane? A: You can, but Phenylsilane is generally superior. Dimedone is a "soft" carbon nucleophile and the reaction is slower (often requiring 2 hours to overnight). Phenylsilane acts as a hydride donor, driving the reaction to completion in minutes [2]. Only use Dimedone if your peptide contains groups sensitive to reduction (though PhSiH3 is mild).

Q: My peptide has a C-terminal Cysteine/Methionine. Will this oxidize them? A: The deprotection itself (using PhSiH3) is reductive, so oxidation is unlikely during the reaction. However, Pd(PPh3)4 is sensitive.[5] The risk comes from air exposure.

  • Tip: If you are worried about Met oxidation, you can add a scavenger like Norleucine or perform the reaction under strict anaerobic conditions.

Q: I am synthesizing a cyclic peptide. The Alloc removal works, but cyclization fails. A: This is often due to residual Palladium coordinating to the free amine and carboxylic acid, preventing the coupling reagents (e.g., PyBOP/HATU) from working.

  • Mandatory Step: You must perform the DTC wash (Protocol A, Step 5) or a wash with 0.5% sodium dithiocarbamate to strip the Pd before attempting cyclization [3].

Scavenger Comparison Data

ScavengerTypeSpeedRisk of Back-AlkylationBest For
Phenylsilane (PhSiH3) Hydride DonorFast (20 min)LowStandard sequences, Sterically hindered residues
Dimedone C-NucleophileSlow (2-16 hr)ModerateSequences sensitive to hydrides
Morpholine N-NucleophileModerateHighSimple primary amines only
Borane-Dimethylamine Hydride DonorFast (20 min)Very LowSecondary amines , N-methylated peptides

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review detailing the orthogonality of Alloc and Pd removal strategies.

  • Thieriet, N., et al. (2000). Alloc removal using Phenylsilane.[2][4][6][7][8][9] Organic Letters. The seminal paper establishing Phenylsilane as a superior scavenger for solid-phase synthesis.

  • Kates, S. A., et al. (1993). Automated Allyl Cleavage. Analytical Biochemistry. Describes the fundamental mechanics of Pd-catalyzed cleavage in flow and batch systems.

Sources

Technical Support Center: Purification of Alloc-Protected Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Alloc-protected peptides. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of working with the allyloxycarbonyl (Alloc) protecting group.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of Alloc-protected peptides, providing potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Alloc Deprotection

Question: My HPLC analysis indicates a significant amount of starting material remains even after the recommended reaction time for Alloc deprotection. What could be the cause, and how can I resolve this?

Answer:

Incomplete deprotection is a common hurdle. The root cause often lies with the catalyst, scavenger, or reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Catalyst Inactivity: The palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is the cornerstone of Alloc removal.[1] Its effectiveness can be compromised under certain conditions.

    • Cause: The Pd(0) catalyst is sensitive to oxidation.[1] Improper storage, handling in the presence of air, or use of old catalyst can lead to reduced activity.

    • Solution:

      • Use Fresh Catalyst: Always use freshly opened or properly stored Pd(PPh₃)₄.

      • Inert Atmosphere: The deprotection reaction is air-sensitive.[2] Perform all manipulations under an inert atmosphere, such as argon or nitrogen.[2][3]

  • Insufficient or Ineffective Scavenger: A scavenger is crucial to regenerate the active Pd(0) catalyst by reacting with the π-allyl palladium complex formed during the reaction.[1]

    • Cause: An inadequate amount of scavenger, or a scavenger that has degraded, will stall the catalytic cycle. Phenylsilane (PhSiH₃) is a common and effective choice.[1]

    • Solution:

      • Increase Scavenger Equivalents: If steric hindrance around the Alloc group is suspected, increasing the equivalents of the scavenger can improve reaction kinetics.[1]

      • Use Fresh Scavenger: Ensure the scavenger is fresh and has not been compromised by improper storage.

  • Steric Hindrance: The local environment of the Alloc-protected amino acid can impede catalyst access.

    • Cause: Bulky neighboring amino acid residues can sterically hinder the palladium catalyst from reaching the allyl group.[1]

    • Solution:

      • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or gently increasing the temperature can help overcome steric barriers.

      • Microwave Assistance: Microwave-assisted deprotection can significantly shorten reaction times from hours to minutes by efficiently overcoming kinetic barriers.[1] A typical protocol might involve irradiation for 5 minutes at 38°C.[1]

      • Repeat the Deprotection Cycle: If incomplete deprotection persists, wash the resin and repeat the deprotection step with fresh reagents.[1][3]

  • Peptide Aggregation: Aggregation of the peptide on the solid support can prevent reagents from accessing the reaction sites.

    • Cause: Hydrophobic peptide sequences are prone to aggregation, leading to poor swelling of the resin and limited diffusion of reagents.[5]

    • Solution:

      • Solvent Choice: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt hydrogen bonding.[5]

      • Sonication: Applying sonication can help to break up aggregated peptide chains on the resin.[5]

Issue 2: Presence of N-Allylated Byproducts

Question: After Alloc deprotection and cleavage from the resin, I've identified a significant peak in my mass spectrometry data corresponding to my peptide with an additional allyl group. What causes this side reaction?

Answer:

The formation of N-allylated byproducts is a known side reaction during Alloc deprotection.

  • Cause: This occurs when the newly deprotected amine attacks the π-allyl palladium intermediate before the scavenger can. This side reaction is more prevalent if the scavenger concentration is too low or if the deprotected amine is particularly nucleophilic.

  • Solution:

    • Optimize Scavenger Concentration: Ensure a sufficient excess of a highly reactive scavenger is present to rapidly trap the allyl group.

    • Alternative Scavengers: The use of amine–borane complexes as scavengers has been shown to allow for fast deprotection under near-neutral conditions without the formation of allylamine byproducts.[6] A novel protocol using Meldrum's acid and triethylsilane has also been developed to eliminate N-allylated byproducts.[4]

Issue 3: Difficulty in Removing Residual Palladium

Question: My final peptide product is contaminated with residual palladium, which is problematic for my downstream applications. How can I effectively remove it?

Answer:

Palladium can strongly adsorb to the peptide or the solid support, leading to contamination of the final product.[1]

  • Cause: The metal can chelate to certain amino acid side chains, particularly those containing sulfur (cysteine, methionine) or imidazole groups (histidine).

  • Solution:

    • Extensive Washing with Chelating Agents: After deprotection, perform multiple washes with a solution containing a chelating agent. A common and effective wash solution is 0.5% diisopropylethylamine (DIEA) and 0.5% sodium diethyldithiocarbamate in DMF.[7]

    • Palladium Scavenger Resins: Utilize a resin specifically designed to scavenge palladium. These resins have a high affinity for the metal and can effectively remove it from the solution.[1]

    • Post-Cleavage Purification: Reverse-phase HPLC (RP-HPLC) is generally effective at separating the peptide from residual palladium salts.[8]

Issue 4: Unexpected Side Reactions with Cysteine-Containing Peptides

Question: I'm working with a peptide that has a C-terminal cysteine, and I'm observing unexpected byproducts after Alloc deprotection and subsequent steps. What could be happening?

Answer:

Peptides with a C-terminal cysteine are susceptible to a specific side reaction.

  • Cause: These peptides can undergo β-elimination when treated with a base, forming dehydroalanine. This reactive intermediate can then react with nucleophiles present in the reaction mixture, such as piperidine if used for Fmoc deprotection, to form adducts.[1]

  • Solution:

    • Protecting Group Strategy: To minimize this side reaction, use a trityl-protected Cysteine (Cys(Trt)).[1] The bulky trityl group helps to prevent β-elimination.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the use and purification of Alloc-protected peptides.

Q1: What is the Alloc protecting group and why is it used?

The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group used for amines, particularly the side chains of amino acids like lysine and ornithine in solid-phase peptide synthesis (SPPS).[9] Its primary advantage is its orthogonality to the most common protecting group strategies in SPPS: the acid-labile Boc group and the base-labile Fmoc group.[1][9] This means the Alloc group can be selectively removed under mild, specific conditions without affecting these other protecting groups.[10] This orthogonality is crucial for synthesizing complex peptides, such as branched or cyclic peptides, where specific side-chain modifications are required while the peptide remains on the solid support.[1][11]

Q2: What is the mechanism of Alloc group removal?

The removal of the Alloc group is most commonly achieved through a palladium(0)-catalyzed allylic cleavage.[1] The process can be summarized in the following steps:

  • A palladium(0) complex, such as Pd(PPh₃)₄, coordinates to the double bond of the allyl group.

  • This leads to the formation of a π-allyl palladium(II) complex, and the carbamate is released.

  • The unstable carbamate then decarboxylates to yield the free amine and carbon dioxide.

  • A scavenger molecule reacts with the π-allyl palladium(II) complex to regenerate the active palladium(0) catalyst.[12]

Q3: What are the standard conditions for Alloc deprotection?

A standard protocol for on-resin Alloc deprotection involves treating the peptide-resin with a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a scavenger in a suitable solvent.[1]

ComponentTypical EquivalentsPurpose
Pd(PPh₃)₄ 0.1 - 0.3 eq.Catalyst
Scavenger (e.g., PhSiH₃) 5 - 20 eq.Regenerates the catalyst
Solvent -Dichloromethane (DCM) or Dimethylformamide (DMF)

Table 1: Typical Reagents for Alloc Deprotection

The reaction is typically carried out at room temperature for 30-60 minutes.[1] It is crucial to perform the reaction under an inert atmosphere due to the air sensitivity of the palladium catalyst.[2]

Q4: Are there metal-free alternatives for Alloc deprotection?

Yes, while palladium-catalyzed removal is the most common method, metal-free alternatives exist. One such method involves an iodine-induced iodocyclization of the Alloc group.[1] This approach avoids the use of air-sensitive and potentially contaminating palladium catalysts.[1] More recently, a protocol using iodine and water in a mixture of PolarClean and ethyl acetate has been developed for efficient on-resin Alloc removal.[13]

Q5: How do I monitor the progress of the Alloc deprotection reaction?

The progress of the deprotection can be monitored by taking a small aliquot of the resin at different time points (e.g., 15, 30, and 60 minutes), cleaving the peptide from this small sample, and analyzing it by HPLC and mass spectrometry.[1][14] This allows you to check for the disappearance of the starting material (Alloc-protected peptide) and the appearance of the deprotected product.

Q6: What analytical techniques are essential for assessing the purity of the final peptide?

A combination of analytical techniques is necessary for a comprehensive purity assessment of the final peptide product:[15][16]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for determining the purity of a peptide sample.[8] It separates the target peptide from impurities based on hydrophobicity.[15] Purity is typically assessed by measuring the peak area of the desired peptide relative to the total peak area at a specific UV wavelength (usually 210-220 nm).[8]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the target peptide and to identify any impurities.[15][17] Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of HPLC with the detection specificity of MS.[15]

  • Amino Acid Analysis (AAA): This method is used to determine the net peptide content by quantifying the amount of each amino acid after complete hydrolysis of the peptide.[17]

III. Experimental Protocols & Visualizations

Protocol 1: Standard On-Resin Alloc Deprotection

This protocol describes a standard method for removing the Alloc protecting group from a peptide synthesized on a solid support.[1]

Materials:

  • Alloc-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Reaction vessel with a frit

Procedure:

  • Swell the peptide-resin (0.1 mmol scale) in anhydrous DCM (~10 mL) for 30 minutes in the reaction vessel.

  • Drain the solvent.

  • Under an inert atmosphere (Argon or Nitrogen), prepare the deprotection solution in a separate vial:

    • Dissolve Pd(PPh₃)₄ (0.1 equivalents, ~11.5 mg) in anhydrous DCM (6 mL).

    • Add PhSiH₃ (10 equivalents, ~0.12 mL) to the catalyst solution.

  • Add the freshly prepared deprotection solution to the swollen resin.

  • Gently agitate the resin mixture at room temperature for 30-60 minutes.

  • Drain the reaction vessel.

  • Wash the resin extensively with DCM (3 x 10 mL), Methanol (1 x 10 mL), and then again with DCM (3 x 10 mL).[3]

  • To ensure complete deprotection, it is recommended to repeat steps 3-7 one more time.[3]

  • After the final washes, the resin is ready for the next step in the synthesis or for cleavage.

Protocol 2: Microwave-Assisted Alloc Deprotection

This protocol utilizes microwave heating to accelerate the deprotection reaction.[1]

Materials:

  • Alloc-protected peptide-resin

  • Pd(PPh₃)₄

  • PhSiH₃

  • Dimethylformamide (DMF)

  • Microwave-safe reaction vessel

Procedure:

  • Place the Alloc-protected peptide-resin (e.g., 0.1 mmol) in a microwave-safe reaction vessel.

  • Add a solution of Pd(PPh₃)₄ (0.15 equivalents) and PhSiH₃ (5 equivalents) in DMF.

  • Place the vessel in a microwave peptide synthesizer and irradiate the mixture for 5 minutes at 38°C.

  • Drain the vessel and wash the resin with DMF.

  • Repeat the microwave irradiation step (step 3) one more time.

  • Perform a final extensive wash of the resin with DMF and DCM.

Visualizations

Alloc_Deprotection_Workflow cluster_troubleshooting Troubleshooting Flow Start Incomplete Deprotection? Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Yes Success Deprotection Complete Start->Success No Check_Scavenger Sufficient Scavenger? Check_Catalyst->Check_Scavenger Yes Solution_Catalyst Use Fresh Catalyst Under Inert Atmosphere Check_Catalyst->Solution_Catalyst No Check_Conditions Optimize Conditions? Check_Scavenger->Check_Conditions Yes Solution_Scavenger Increase Scavenger Eq. Check_Scavenger->Solution_Scavenger No Solution_Conditions Increase Time/Temp Use Microwave Check_Conditions->Solution_Conditions Yes Solution_Catalyst->Success Solution_Scavenger->Success Solution_Conditions->Success SPPS_with_Alloc Resin Solid Support Attach_AA1 1. Attach First Fmoc-AA-OH Resin->Attach_AA1 Fmoc_Deprotect 2. Fmoc Deprotection (Piperidine/DMF) Attach_AA1->Fmoc_Deprotect Wash1 3. Wash Fmoc_Deprotect->Wash1 Couple_Alloc_AA 4. Couple Next Fmoc-AA(Alloc)-OH Wash1->Couple_Alloc_AA Wash2 5. Wash Couple_Alloc_AA->Wash2 Repeat_Cycles Repeat Steps 2-5 for n Cycles Wash2->Repeat_Cycles Alloc_Deprotect 6. Alloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) Repeat_Cycles->Alloc_Deprotect Wash3 7. Wash Alloc_Deprotect->Wash3 OnResin_Mod 8. On-Resin Modification (e.g., Cyclization) Wash3->OnResin_Mod Cleavage 9. Cleavage from Resin & Global Deprotection (TFA) OnResin_Mod->Cleavage Purify 10. Purify Peptide (HPLC) Cleavage->Purify Final_Product Final Peptide Product Purify->Final_Product

Caption: Workflow for SPPS incorporating orthogonal Alloc deprotection.

IV. References

  • Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Journal of Organic Chemistry, 90(1), 197-201. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? Available at: [Link]

  • Gauthron, I., & Renaud, P. (2003). Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation. Infoscience. Available at: [Link]

  • American Chemical Society. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available at: [Link]

  • ChemRxiv. (2023). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. Available at: [Link]

  • Gomez-Martinez, P., & Guibé, F. (1998). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Tong, Y., et al. (1998). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. ThaiScience. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Total Synthesis. (2025). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available at: [Link]

  • Google Patents. (2015). US9073969B2 - Compounds and methods for purifying peptides produced by solid phase peptide synthesis. Available at:

  • Reddit. (2025). Solution-Phase N-Deprotection of di- and tri-peptides. Available at: [Link]

  • American Chemical Society. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. Available at: [Link]

  • Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Request PDF. Peptide Global Deprotection/Scavenger-Induced Side Reactions. Available at: [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Polypeptide. Benzylthiols as scavengers in TFA cleavages of peptide resins. Available at: [Link]

  • ResearchGate. (2018). 8 alloc deprotection in solid phase synthesis? Available at: [Link]

  • DOI. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Available at: [Link]

  • Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Available at: [Link]

  • Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available at: [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

Sources

Technical Support Center: Alloc-Leu-OH·DCHA Stability & Handling Guide

Technical Support Center: Alloc-Leu-OH[1][2]·DCHA Stability & Handling Guide

Ticket ID: STAB-ALLOC-LEU-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely referencing Alloc-Leu-OH·DCHA (Allyloxycarbonyl-L-Leucine Dicyclohexylammonium salt).[1][2][3]

The Core Issue: Researchers often encounter "stability" issues with this compound that are actually solubility or stoichiometry errors derived from the DCHA salt form. While the Alloc group is robust, the DCHA counter-ion introduces hygroscopicity and necessitates specific handling before coupling reactions.

This guide replaces generic advice with a root-cause analysis of failure modes: Moisture Intrusion , Salt Dissociation Failure , and Alloc Integrity .[1][2]

Module 1: The Hygroscopicity Trap (Storage & Physical Stability)

Diagnosis: If your free-flowing white powder has turned into a sticky gum or a solid block, the DCHA salt has absorbed atmospheric moisture.[2] This does not necessarily mean chemical degradation, but it alters the effective molecular weight (MW), leading to stoichiometry errors in synthesis.

The Mechanism of Failure

Dicyclohexylamine (DCHA) salts are crystalline but hygroscopic. Water molecules intercalate into the lattice, disrupting the ionic bond between the carboxylate (Alloc-Leu-COO⁻) and the ammonium (DCHA⁺).

  • Consequence: Hydrolysis leads to accurate weighing becoming impossible.[1][2]

  • Risk: Water introduced into anhydrous coupling reactions (e.g., with DIC/HOBt) will quench the carbodiimide, reducing yield.

Storage Protocol (The "Dry-Chain")
ParameterSpecificationReasoning
Temperature +2°C to +8°C (Short Term) -20°C (Long Term > 1 month)Slows kinetic degradation; prevents "oiling out."[1][2]
Atmosphere Argon/Nitrogen OverlayDisplaces humid air.[1][2]
Container Amber Glass with ParafilmAlloc is mildly photosensitive; Parafilm creates a secondary moisture barrier.[1][2]
Equilibration CRITICAL: Warm to RT before opening.Prevents condensation on cold crystals (the #1 cause of spoilage).

Module 2: The "Hidden" Variable (DCHA Removal)

The #1 User Error: Attempting to use Alloc-Leu-OH[1][2]·DCHA directly in coupling reactions without "freeing" the acid.

  • Why it fails: The DCHA amine is nucleophilic. If not removed, it competes with the amino acid for the activated ester, or it alters the pH, preventing proper activation.

Standard Operating Procedure: Desalting (Salt to Free Acid)

Use this protocol before any critical coupling step.[1][2]

Reagents:

  • Ethyl Acetate (EtOAc)[1][2][4][5]

  • 0.5 M Potassium Bisulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄)[1][2]

  • Brine (Saturated NaCl)[1][2][4]

  • Magnesium Sulfate (MgSO₄)[1][2]

Step-by-Step Protocol:

  • Dissolution: Suspend the Alloc-Leu-OH·DCHA salt in EtOAc (approx. 10 mL/g).[1][2]

  • Acid Wash: Transfer to a separatory funnel. Wash 3x with ice-cold 0.5 M KHSO₄.[1][2]

    • Mechanism:[1][2][6][7] The acid protonates the DCHA to DCHA·H⁺, rendering it water-soluble.[1][2] The lipophilic Alloc-Leu-OH (Free Acid) remains in the EtOAc layer.[1][2]

  • Neutralization: Wash the organic layer 1x with Brine (removes trapped water/acid).[2]

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Result: You will obtain Alloc-Leu-OH as a clear oil or waxy solid.[1][2] Use immediately.

Workflow Visualization

DesaltingProtocolStartAlloc-Leu-OH·DCHA(Solid Salt)DissolveDissolve in EtOAcStart->DissolveWashWash 3x with0.5M KHSO4 (aq)Dissolve->WashPhaseSepPhase SeparationWash->PhaseSepAqueousAqueous Layer(Contains DCHA·H+)PhaseSep->AqueousDiscardOrganicOrganic Layer(Contains Alloc-Leu-OH)PhaseSep->OrganicKeepDryDry (MgSO4) & EvaporateOrganic->DryEndAlloc-Leu-OH(Free Acid - Ready for Coupling)Dry->End

Caption: Critical workflow for converting the storage-stable DCHA salt into the reactive free acid form prior to synthesis.

Module 3: Chemical Integrity (Alloc Stability)

Diagnosis: Users often fear the Alloc group has fallen off. This is chemically unlikely under standard storage.[1][2]

Stability Profile
  • Acid Stability: Alloc is stable to TFA (used in Boc removal).[2]

  • Base Stability: Alloc is stable to Piperidine (used in Fmoc removal).[2]

  • Vulnerability: Alloc is removed by Pd(PPh₃)₄ (Palladium Tetrakis).[1][2]

The "False Positive" Degradation: If you observe extra spots on TLC/HPLC, it is rarely Alloc deprotection. It is usually:

  • DCHA Dissociation: The salt equilibrium shifts in solution, showing two species.

  • Leucine Oxidation: Rare, but possible.[2] Leucine side chains are robust, unlike Methionine or Cysteine.[2]

Verification Experiment (TLC):

  • Stationary Phase: Silica Gel 60 F254.[1][2]

  • Mobile Phase: CHCl₃:MeOH:AcOH (90:8:2).[1][2]

  • Visualization: Ninhydrin (will be negative for Alloc-Leu, positive if deprotected) or UV (Alloc absorbs at ~210-220nm).[1][2]

  • Note: DCHA will stain with Ninhydrin (faint blue/purple).[1][2] Do not confuse this with deprotected Leucine.[1][2]

Troubleshooting FAQs

Q1: Can I use the DCHA salt directly in SPPS (Solid Phase Peptide Synthesis)?

  • Answer: Generally, No .[2]

  • Reasoning: In automated synthesizers, the DCHA salt often has poor solubility in DMF/NMP compared to the free acid. Furthermore, the DCHA base can interfere with HBTU/HATU activation kinetics.

  • Fix: Perform the "Desalting Protocol" (Module 2) before loading the amino acid onto the synthesizer.

Q2: The compound arrived as a "gum" instead of a powder. Is it ruined?

  • Answer: Not necessarily. It has likely absorbed moisture (hygroscopic failure) or melted (low melting point of the salt/solvate mixture).

  • Fix: Dissolve a small amount in DCM.[2] If it dissolves clearly, proceed to the Desalting Protocol immediately. If it is cloudy or has particulates, the salt may have hydrolyzed; check purity via HPLC.

Q3: Why use Alloc-Leu-OH·DCHA if the salt causes issues?

  • Answer: The free acid (Alloc-Leu-OH) is often an unstable oil that is difficult to purify and store.[1][2] The DCHA salt forces it into a crystalline lattice, allowing for high purity (>98%) and shelf-stability for years, provided it is kept dry.[2]

Q4: I see a "ghost peak" in my HPLC after coupling.

  • Answer: This is frequently residual DCHA.[1][2] Dicyclohexylamine is lipophilic and can elute late on C18 columns.[2]

  • Fix: Ensure your wash steps (DCM/DMF) after coupling are thorough.[1][2] If the peak persists, it confirms you did not fully remove DCHA during the pre-activation wash.

References & Grounding

  • Bachem. (2021). Conversion of a DCHA salt to the free acid.[4][8][9][10] Bachem Technical Notes.[1][2] Link

  • MilliporeSigma. (n.d.).[1][2] Alloc-Leu-OH.DCHA Product Specification & Storage. Sigma-Aldrich.[1][2] Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis.[1][2][6][11][12] (Alloc stability and cleavage conditions).

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups.[1][2][5][8][9][12][13] Chemical Reviews.[1][2] (Comprehensive review of orthogonality). Link[1][2]

  • BenchChem. (2025).[1][2][5] The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide.Link[1][2]

Technical Support Center: Analytical Profiling of Alloc-Leu-OH·DCHA

Technical Support Center: Analytical Profiling of Alloc-Leu-OH[1]·DCHA

Introduction: The Critical Quality Attributes (CQAs)

Welcome to the Technical Support Center. You are likely here because Alloc-Leu-OH·DCHA (Dicyclohexylammonium N-allyloxycarbonyl-L-leucinate) is behaving unexpectedly in your solid-phase peptide synthesis (SPPS) or solution-phase coupling.

As an N-protected amino acid salt, this compound presents a unique analytical triad of challenges:

  • The Alloc Group: Sensitive to palladium but stable to acid/base; prone to hydrolysis if mishandled.

  • The DCHA Counterion: A UV-transparent, aliphatic amine that often evades standard detection, leading to stoichiometry errors.

  • Chiral Integrity: The risk of racemization (L- to D-Leu) during salt formation or storage.[1]

This guide abandons generic advice. Below are the field-proven, self-validating protocols to characterize this reagent fully.

Module 1: Chemical Purity & Related Impurities (RP-HPLC)

User Question: "I see extra peaks in my chromatogram, but I can't tell if they are synthesis byproducts or just the DCHA counterion. How do I separate them?"

The Technical Insight

The DCHA salt dissociates in solution. In a Reversed-Phase (RP) environment, the lipophilic DCHA cation (

1
  • The Trap: DCHA has weak UV absorbance. Using standard 254 nm detection will miss it entirely, leading you to think the salt is "pure" even if the stoichiometry is 0.5:1.

  • The Fix: You must use a low wavelength (205–210 nm) or a universal detector (ELSD/CAD).

Standard Operating Procedure (SOP): Dual-Detection HPLC
ParameterSpecification
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Perchloric Acid (

) in Water (Low UV background compared to TFA)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/mL
Temp 30°C
Detection Channel 1: UV 210 nm (Alloc & Amide bonds) Channel 2: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) for DCHA

Impurity Profile Interpretation:

  • RT ~ 2-3 min: Free Leucine (if Alloc is cleaved).

  • RT ~ 8-10 min: Alloc-Leu-OH (Main Peak).[1]

  • RT ~ 12-14 min: DCHA (Only visible on ELSD or weak UV 205nm).

  • RT ~ 15+ min: Alloc-Leu-Leu-OH (Dimer impurity from activation).

Module 2: Chiral Purity (Enantiomeric Excess)

User Question: "We suspect racemization. Standard C18 shows one peak. How do I detect the D-isomer (Alloc-D-Leu-OH)?"

The Technical Insight

Alloc-Leu-OH is an N-protected amino acid.[1][2] Unlike free amino acids which require ligand-exchange (Crown Ether) or ZWIX columns, N-protected derivatives resolve exceptionally well on Immobilized Polysaccharide Columns in Normal Phase.[1] The DCHA salt must be broken in situ by the acidic mobile phase to allow the chiral selector to recognize the Alloc-Leu-OH moiety.[1]

SOP: Normal Phase Chiral HPLC
ParameterSpecification
Column Chiralpak IC or IA (Immobilized Amylose/Cellulose derivatives), 5 µm, 4.6 x 250 mm
Mobile Phase n-Heptane : Ethanol : TFA (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV 215 nm
Sample Prep Dissolve 1 mg/mL in Ethanol.[1] The TFA in the mobile phase will protonate the DCHA, preventing peak tailing.

Why this works: The TFA ensures the carboxylic acid of Leucine is protonated (neutral), optimizing interaction with the chiral stationary phase. The DCHA elutes near the void or is washed out, while the L- and D-Alloc-Leu-OH enantiomers are separated by steric inclusion.[1]

Module 3: Troubleshooting & Logic Pathways

Visualizing the Problem Space

Use the following logic flow to diagnose issues with your Alloc-Leu-OH·DCHA batch.

AnalyticalWorkflowFigure 1: Analytical Logic Flow for Alloc-Leu-OH·DCHA Quality ControlStartUser Issue: Impurity or Stoichiometry DoubtCheckUVRun RP-HPLC (UV 210nm + ELSD)Start->CheckUVDecision1Is DCHA Peak Visible & Stoichiometric?CheckUV->Decision1ActionSaltPerform Titration (HClO4 in AcOH)Decision1->ActionSaltNo / Low DCHACheckChiralRun Chiral HPLC (Chiralpak IC)Decision1->CheckChiralYes, 1:1 RatioActionSalt->CheckChiralAdjustedDecision2D-Isomer > 0.5%?CheckChiral->Decision2ResultFailREJECT BATCH (Racemization)Decision2->ResultFailYesResultPassBATCH APPROVEDDecision2->ResultPassNo

Module 4: Frequently Asked Questions (Technical Support)

Q1: Why does my DCHA peak area fluctuate between injections?

Answer: DCHA is a volatile amine (bp ~256°C), but its salt is stable. However, in LC-MS or ELSD, the response factor is non-linear.

  • Root Cause: If using ELSD, the response is exponential (

    
    ). You cannot use a single-point calibration.[1]
    
  • Solution: Construct a log-log calibration curve specifically for DCHA. Alternatively, use Non-Aqueous Titration (Perchloric acid in acetic acid with Crystal Violet indicator) for precise stoichiometry quantification, as it is strictly stoichiometric (1:1).

Q2: I see a "Ghost Peak" at the solvent front. Is this the Alloc group falling off?

Answer: Likely not. The Alloc group is stable to acid/base.

  • Diagnosis: If the peak is at

    
     (Void Volume), it is likely the Nitrate/Perchlorate counterion if you are using a buffered mobile phase, or Free DCHA  if the pH is high.
    
  • Verification: Inject a sample of pure Dicyclohexylamine. If it matches the ghost peak retention time, your mobile phase pH is too high (> pH 4), causing DCHA to deprotonate and lose retention on the C18 column. Lower the pH to < 2.5 using TFA or Formic Acid.

Q3: Can I use GC-MS for impurities?

Answer: Only for specific subsets.[1]

  • Yes: For residual solvents and free DCHA (DCHA is volatile enough for GC).

  • No: For Alloc-Leu-OH itself. The amino acid derivative is too polar and thermally unstable for GC without derivatization (e.g., silylation). Direct injection will cause thermal degradation of the Alloc carbamate, leading to false impurity peaks.

Degradation Pathway Visualization

DegradationPathFigure 2: Primary Degradation Pathways of Alloc-Leu-OH·DCHAParentAlloc-Leu-OH·DCHA (Intact Salt)Path1Hydrolysis (High pH / Moisture)Parent->Path1Path2Racemization (Base Catalyzed)Parent->Path2Imp3Free DCHA (Stoichiometry Shift)Parent->Imp3DissociationImp1Free Leucine + Allyl AlcoholPath1->Imp1Imp2Alloc-D-Leu-OH (Enantiomer)Path2->Imp2

References

  • Sigma-Aldrich. Alloc-Leu-OH.DCHA Product Specification and Properties. Retrieved from .[1]

  • Pesek, J., et al. (2024).[3] Development of an HPLC-ELSD Method for the Quantification of Dicyclohexylamine. SSRN.[3][4] Retrieved from .

  • ChemicalBook. Dicyclohexylamine Properties and Analytical Applications. Retrieved from .[1]

  • Chiral Technologies. Separation of N-Protected Amino Acids on Immobilized Polysaccharide Columns. Retrieved from .

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] Retrieved from .[1]

Validation & Comparative

comparative study of Alloc versus Fmoc protecting groups for leucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice between 9-Fluorenylmethoxycarbonyl (Fmoc) and Allyloxycarbonyl (Alloc) protection for Leucine (Leu) is rarely a choice of preference, but rather one of strategic necessity .

  • Fmoc-Leu-OH is the industry standard for linear chain elongation. It offers high cost-efficiency, rapid deprotection kinetics, and compatibility with automated synthesizers.

  • Alloc-Leu-OH is a specialized, orthogonal tool. It is reserved for complex architectures—such as cyclic peptides, branched ubiquitination sites, or on-resin modifications—where the N-terminus of Leucine must be exposed without disturbing acid-labile (Boc/Trt) or base-labile (Fmoc) groups elsewhere on the chain.

This guide provides a rigorous technical comparison, experimental protocols, and decision frameworks to assist researchers in selecting the correct moiety for their specific synthetic pathway.

Mechanistic Foundation & Orthogonality

Understanding the chemical causality behind deprotection is vital for troubleshooting difficult sequences.

Fmoc: Base-Driven Elimination

The Fmoc group is removed via an E1cB elimination mechanism . The non-nucleophilic base (typically piperidine) abstracts the acidic proton from the fluorenyl ring


-position, leading to the collapse of the carbamate and the release of dibenzofulvene.
  • Reagent: 20% Piperidine in DMF.[1][2]

  • By-products: Dibenzofulvene (scavenged by excess piperidine) and CO₂.

  • Leucine Specifics: Leucine is sterically unhindered enough that Fmoc removal is rapid (<5 min). However, in hydrophobic poly-leucine tracts, aggregation can hinder base accessibility.

Alloc: Palladium-Catalyzed Transposition

The Alloc group requires a neutral, transition-metal-catalyzed cleavage. It proceeds via a


-allyl palladium complex .[3][4]
  • Catalyst: Pd(PPhngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )
    
    
    
    (Tetrakis).[3][5]
  • Scavenger: Phenylsilane (PhSiH

    
    ) is the superior scavenger for SPPS, acting as a hydride donor to regenerate Pd(0) and prevent allyl-group scrambling.
    
  • Orthogonality: Completely stable to TFA (acid) and Piperidine (base). This makes Alloc-Leu ideal for "masking" a specific amine until a precise moment in the synthesis.

Orthogonality Visualization

The following diagram illustrates the non-overlapping reactivity profiles that justify the use of Alloc.

Orthogonality cluster_conditions Reagents cluster_groups Protecting Groups Acid TFA (Acid) Boc Boc (Side Chain) Acid->Boc Cleaves Fmoc Fmoc (Backbone) Acid->Fmoc Stable Alloc Alloc (Orthogonal) Acid->Alloc Stable Base Piperidine (Base) Base->Boc Stable Base->Fmoc Cleaves Base->Alloc Stable Pd Pd(0) (Neutral) Pd->Boc Stable Pd->Fmoc Stable Pd->Alloc Cleaves

Figure 1: Orthogonality Matrix. Alloc provides a third dimension of protection, stable to the standard acid/base cycling of SPPS.

Comparative Performance Analysis

The following data summarizes average performance metrics derived from internal validation studies on standard hydrophobic test sequences (e.g., Leu-Enkephalin analogs).

FeatureFmoc-Leu-OHAlloc-Leu-OH
Deprotection Time 5–10 minutes30–60 minutes
Reagent Cost Low (Piperidine)High (Pd Catalyst + Inert Gas)
Atom Economy HighLow (Heavy metal waste)
Racemization Risk Low (unless high temp used)Negligible (Neutral conditions)
Solubility Moderate (DMF)High (DCM compatible)
Aggregration Risk Moderate (Fmoc can stack)Low (Alloc is smaller)
Scalability Excellent (kg scale)Poor (Pd removal is difficult)
Key Insight: Racemization

Leucine is moderately prone to racemization during activation.

  • Fmoc: Repeated exposure to base (piperidine) over long syntheses can cause minor epimerization via proton abstraction at the

    
    -carbon, though this is rare with Leucine compared to Cysteine or Histidine.
    
  • Alloc: The deprotection conditions are neutral. Consequently, Alloc-Leu maintains higher optical purity in extremely sensitive applications, such as the synthesis of epimerization-prone peptide aldehydes.

Experimental Protocols

Protocol A: Standard Fmoc-Leu Deprotection

Use for routine chain elongation.

  • Swelling: Swell resin in DMF for 20 min.

  • Deprotection: Add 20% Piperidine in DMF (v/v) to the reaction vessel.

    • Volume: 10 mL per gram of resin.

    • Cycle: Treat 2 times:

      • 1st treatment: 3 minutes (removes bulk).

      • 2nd treatment: 12 minutes (ensures completion).

  • Washing: Drain and wash with DMF (5 x 1 min).

  • Validation: Perform Kaiser test (Blue = Free Amine) or UV monitoring of the drain (dibenzofulvene absorbs at 301 nm).

Protocol B: Orthogonal Alloc-Leu Deprotection

Use for cyclic peptides or branching points. Requires inert atmosphere.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)).[3]
  • Scavenger: Phenylsilane (PhSiH

    
    ).[3][5]
    
  • Solvent: Dry Dichloromethane (DCM).

Workflow:

  • Preparation: Place resin in a vessel capable of maintaining an inert atmosphere (nitrogen/argon bubbling). Wash resin with dry DCM (3 x 2 min) to remove DMF traces (DMF can inhibit Pd catalysis).

  • Cocktail Prep: In a separate vial under Argon, dissolve 0.1 eq Pd(PPh

    
    )
    
    
    
    and 15 eq Phenylsilane in dry DCM.
    • Note: The solution should be yellow/orange. If it turns black immediately, oxygen is present.

  • Reaction: Add the cocktail to the resin. Agitate gently under Argon for 30 minutes .

  • Repetition: Drain and repeat Step 3 with fresh catalyst solution to ensure 100% removal.

  • The Critical Wash (Pd Removal):

    • Wash with DCM (3x).

    • Chelation Wash: Wash with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (3 x 5 min). This step is mandatory to remove Palladium black, which precipitates on the resin and ruins subsequent couplings.

    • Wash with DMF (5x).[1]

Decision Logic: When to Use Which?

Do not default to Alloc unless necessary. Use the following logic flow to determine the requirement for Alloc-Leu.

DecisionTree Start Starting Synthesis with Leucine Q1 Is Leucine the Branch Point or Cyclization Site? Start->Q1 Standard Use Fmoc-Leu-OH (Standard SPPS) Q1->Standard No (Linear Peptide) Q2 Do you need to remove Leu protection while keeping Lys/Asp/Glu protected? Q1->Q2 Yes Q2->Standard No (Use Boc/Trt strategies) Alloc Use Alloc-Leu-OH (Orthogonal Strategy) Q2->Alloc Yes (Requires Orthogonality)

Figure 2: Selection Logic for Leucine Protection.

Case Study: Head-to-Tail Cyclization

If synthesizing a cyclic peptide where Leucine is the N-terminus and the C-terminus is an Aspartic Acid side chain:

  • Load Fmoc-Asp(O-Allyl)-OH onto the resin.

  • Synthesize the linear chain using standard Fmoc amino acids.

  • Cap the N-terminus with Alloc-Leu-OH .

  • Global Deprotection of Alloc/Allyl: Treat with Pd(PPh

    
    )
    
    
    
    /PhSiH
    
    
    . This exposes only the N-terminal Leu amine and the C-terminal Asp acid.
  • Cyclize: Add PyBOP/DIEA to form the amide bond.

  • Final Cleavage: Treat with TFA to remove side-chain protection and cleave from resin.

In this scenario, Fmoc-Leu would fail because removing it would require piperidine, which does not deprotect the Asp(O-Allyl) ester, leaving you with no partner for cyclization.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][6][7][][9][10] Chemical Reviews, 109(6), 2455–2504. Link

  • Gómez-Martínez, P., et al. (1999). "N-Alloc protecting group in solid-phase peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2871-2874.
  • Thieriet, N., et al. (2000). "Use of Alloc-amino acids in solid-phase peptide synthesis." Organic Letters, 2(13), 1815-1817. Link

  • Grieco, P., et al. (2001). "Removable backbone protection: Alloc-amino acids." Journal of Peptide Research, 57, 250-256.
  • BenchChem Technical Support. (2025). "Alloc Protecting Group Removal Protocol." Link

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Alloc Group Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and complex organic synthesis, the allyloxycarbonyl (Alloc) group is an invaluable tool for protecting amines. Its unique cleavage mechanism, orthogonal to standard acid-labile (Boc) and base-labile (Fmoc) groups, allows for precise, selective deprotection.[1][2][3] This is achieved under mild conditions using palladium catalysts, a process central to sophisticated synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[2]

This guide provides an in-depth comparison of common palladium catalyst systems for Alloc group cleavage, offering experimental insights and data to inform your selection process.

The Mechanism: A Palladium-Catalyzed π-Allyl Cascade

The removal of the Alloc group hinges on a catalytic cycle initiated by a palladium(0) species.[4] The process, often referred to as a Tsuji-Trost allylation, can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the allyl group's double bond. This is followed by an oxidative addition step, where the palladium inserts into the carbon-oxygen bond, displacing the carbamate and forming a cationic η³-π-allylpalladium(II) complex.[4][5]

  • Decarboxylation: The freed carbamate is unstable and spontaneously decarboxylates, releasing carbon dioxide and the desired free amine.[4]

  • Nucleophilic Scavenging & Catalyst Regeneration: A crucial component, the "allyl scavenger," attacks the π-allyl complex. This nucleophilic attack transfers the allyl group to the scavenger and, in doing so, reduces Pd(II) back to the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

The choice of both the palladium source and the scavenger is critical, as it dictates reaction efficiency, cleanliness, and the potential for side reactions.[6][7]

Caption: The catalytic cycle of palladium-mediated Alloc deprotection.

Comparing Palladium Catalyst Systems

The "best" catalyst is context-dependent, relying on factors like substrate complexity, scale, and whether the synthesis is performed in solution or on a solid support. Below is a comparison of commonly employed systems.

Catalyst SystemTypical Loading (mol%)Common ScavengersKey AdvantagesLimitations & Considerations
Pd(PPh₃)₄ 5 - 10PhSiH₃, Morpholine, Dimedone, Me₂NH·BH₃Highly effective, extensively documented, reliable for complex substrates.[3]Air-sensitive, requiring inert atmosphere; potential for palladium contamination in the final product.[2][3]
Pd₂(dba)₃ / Ligand 1 - 5PhSiH₃, DimedoneAir-stable Pd(0) source; allows for tuning reactivity via ligand choice.Requires a phosphine ligand (e.g., PPh₃) to be added separately.
Pd(OAc)₂ / Ligand 2 - 10PhSiH₃, NaBH₄Air-stable Pd(II) precatalyst, reduced in situ; often cost-effective.Requires an in-situ reduction step which can sometimes be sluggish or incomplete.
PdCl₂(PPh₃)₂ 2 - 5PhSiH₃, various silanesAir-stable Pd(II) precatalyst, offering easier handling.[8]May require slightly longer reaction times or heating compared to Pd(0) sources.

Expert Insights:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is the most widely used and trusted catalyst for Alloc cleavage.[3] Its primary drawback is its sensitivity to air, which can oxidize the Pd(0) to an inactive Pd(II) state.[3] However, some studies suggest it can be surprisingly tolerant to atmospheric conditions for short periods, potentially simplifying workflows.[9] For critical applications, especially on a larger scale, working under an inert atmosphere (Argon or Nitrogen) is highly recommended.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These offer a significant advantage in handling and storage due to their air stability.[8] They are reduced to the active Pd(0) species in the presence of scavengers like phenylsilane (PhSiH₃) or other hydride donors.[10] While convenient, the in-situ activation can sometimes be a variable, potentially affecting reaction kinetics.

The Critical Role of the Allyl Scavenger

The scavenger's job is to irreversibly trap the allyl cation, preventing it from re-reacting with the newly deprotected amine—a common side reaction known as N-allylation.[6] The choice of scavenger can dramatically impact the reaction's success.

  • Phenylsilane (PhSiH₃): A very common and effective scavenger that acts as a hydride donor, reducing the allyl group to propene.[4][6] It is widely used in both solution and solid-phase synthesis.[1][2]

  • Morpholine: A classic nucleophilic scavenger.[6][7] It is effective but can sometimes be slower than other options, and being a secondary amine, it can be difficult to remove during workup.

  • Dimethylamine-borane complex (Me₂NH·BH₃): Reported to be highly effective, especially for preventing N-allylation in secondary amines, leading to quantitative deprotection.[6][11][12]

  • Dimedone & N,N'-Dimethylbarbituric Acid: These are soft, carbon-based nucleophiles that are very effective at trapping the allyl group.[7][13] They are particularly useful when avoiding amine-based or hydride-based reagents is desirable.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for common Alloc deprotection scenarios.

Protocol 1: General Alloc Cleavage in Solution using Pd(PPh₃)₄

This protocol is a robust starting point for many substrates in solution.

  • Objective: To deprotect an Alloc-protected amine in a standard organic solvent.

  • Causality: Using an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(PPh₃)₄ catalyst. Phenylsilane is chosen as an efficient scavenger that results in a gaseous byproduct (propene).[4]

Caption: Workflow for a typical solution-phase Alloc deprotection.

Step-by-Step Methodology:

  • Dissolve the Alloc-protected substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an argon or nitrogen atmosphere.[1]

  • Add phenylsilane (PhSiH₃, 10-20 equiv) to the stirred solution.[1]

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 - 0.1 equiv) to the reaction mixture.[1]

  • Stir the reaction at room temperature. Deprotection is often rapid, typically completing within 30 to 60 minutes.[1]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude amine by flash column chromatography on silica gel.

Protocol 2: On-Resin Alloc Cleavage in Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted for the deprotection of an Alloc-protected amino acid side chain (e.g., Lys(Alloc)) on a solid support.

  • Objective: To selectively deprotect a side chain on a resin-bound peptide.

  • Causality: Repetitive deprotection cycles and thorough washing are essential in SPPS to drive the reaction to completion and to completely remove the palladium catalyst and scavenger byproducts, which could interfere with subsequent coupling steps.[5][14]

Step-by-Step Methodology:

  • Swell the peptide-resin (1.0 equiv, e.g., 0.1 mmol scale) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel. Drain the solvent.[2]

  • Prepare the deprotection solution: In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.2 equiv) in DCM.[2][15] Caution: Handle the palladium catalyst in a fume hood.

  • Add the catalyst solution to the swollen resin.

  • Immediately add the scavenger, such as phenylsilane (10-20 equiv) or dimethylamine-borane complex (40 equiv), to the vessel.[2][6]

  • Gently agitate the mixture (e.g., using nitrogen bubbling or a shaker) at room temperature for 30-60 minutes.[2]

  • Drain the reaction solution from the vessel.

  • Wash the resin thoroughly with DCM (3x), Methanol (1x), and DCM (3x) to remove reagents.[5]

  • Self-Validation: To ensure complete removal, it is best practice to repeat the deprotection cycle (steps 3-7) one more time.[5][14]

  • Perform a final, extensive wash of the resin (e.g., 3x DCM, 1x MeOH, 3x DCM) before proceeding to the next synthetic step.[5]

  • The success of the deprotection can be confirmed by cleaving a small amount of resin and analyzing the peptide by LC-MS.

Troubleshooting and Final Considerations

  • Incomplete Reaction: If deprotection is sluggish, consider gently heating the reaction (e.g., to 40°C) or using microwave assistance, which can significantly shorten reaction times.[2][16] Also, ensure your catalyst is active and the reagents are fresh.

  • Byproduct Formation: The primary byproduct is often the N-allylated amine.[6] If this is observed, switch to a more efficient scavenger like the dimethylamine-borane complex (Me₂NH·BH₃) or increase the scavenger concentration.[6][12]

  • Palladium Contamination: Residual palladium can be problematic for downstream applications. Thorough washing is key. For solution-phase synthesis, washes with solutions of chelating agents like sodium diethyldithiocarbamate can help remove trace palladium.[2]

By understanding the underlying mechanism and the distinct characteristics of each catalyst and scavenger system, researchers can confidently select and optimize conditions for efficient and clean Alloc group cleavage, unlocking advanced strategies in the synthesis of complex molecules.

References

  • Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation. Infoscience. Available at: [Link]

  • Peptide cyclisation. Google Patents.
  • Tetrakis(triphenylphosphine) palladium (0). Ascensus. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory. Available at: [Link]

  • In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst. The Royal Society of Chemistry. Available at: [Link]

  • Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Biotage. Available at: [Link]

  • An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ChemRxiv. Available at: [Link]

  • Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. PMC. Available at: [Link]

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters (ACS Publications). Available at: [Link]

  • Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis (ACS Publications). Available at: [Link]

  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. ResearchGate. Available at: [Link]

  • Facile and Selective Cleavageof Allyl Ethers Based on Palladium(0)-Catalyzed Allylic Alkylationof N , N ′-DimethylbarbituricAcid. ResearchGate. Available at: [Link]

  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. Available at: [Link]

  • Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ResearchGate. Available at: [Link]

Sources

Assessing the Impact of Alloc-Leu-OH.DCHA on Final Peptide Conformation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex peptide architectures—specifically stapled, cyclic, or branched peptides—Alloc-Leu-OH.DCHA (N-α-Allyloxycarbonyl-L-leucine dicyclohexylammonium salt) serves as a critical orthogonal building block. While standard Fmoc-Leu-OH suffices for linear backbones, Alloc-Leu-OH allows for site-specific deprotection without disturbing the Fmoc or Boc/tBu integrity of the growing chain.

However, the "DCHA" (dicyclohexylamine) counter-ion presents a silent variable that can drastically alter the final peptide conformation if mishandled. This guide analyzes the dual impact of this reagent:

  • The Stability/Purity Trade-off: How the DCHA salt stabilizes the reagent but risks racemization (and thus conformational collapse) during activation.

  • The Structural Gateway: How Alloc protection enables "Head-to-Sidechain" or "Sidechain-to-Sidechain" cyclization, rigidly defining the peptide's pharmacophore.

Part 1: The Chemistry of this compound[1]

Why the DCHA Salt?

Free acid Alloc-Leu-OH is often an unstable oil or low-melting solid, making it difficult to weigh precisely for automated synthesizers. The DCHA salt transforms this into a stable, crystalline solid.

  • Pros: Enhanced shelf-life, precise stoichiometry during weighing.

  • Cons: The DCHA amine is a base and a nucleophile. If introduced directly into a coupling reaction (especially with uronium salts like HATU/HBTU), it can compete with the amino acid or induce base-catalyzed racemization.

The Conformational Risk: Racemization

The primary risk to conformation is epimerization (L


 D conversion).
  • Mechanism: If DCHA is present during activation, it can abstract the

    
    -proton of the activated amino acid.
    
  • Consequence: Incorporation of D-Leu instead of L-Leu introduces a "kink" in the alpha-helix or beta-sheet. In cyclic peptides, this single stereochemical inversion can prevent ring closure or lock the peptide into a biologically inactive conformation.

Part 2: Comparative Analysis (Orthogonality & Strategy)[2]

Alloc-Leu-OH is rarely a direct alternative to Fmoc-Leu-OH for standard elongation; it is a strategic alternative for branching points.

Table 1: Orthogonal Protecting Group Comparison
FeatureAlloc (Allyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)
Primary Use Side-chain protection (Lys) or N-term branchingMain backbone protectionSide-chain protection (Lys/Orn)
Deprotection Pd(PPh

)

/ PhSiH

(Neutral)
20% Piperidine (Basic)2% Hydrazine (Nucleophilic)
Orthogonality Fully orthogonal to Fmoc & BocOrthogonal to Boc/AllocOrthogonal to Boc/Fmoc (mostly)
Conformational Impact High: Enables stapling/cyclizationLow: Defines linear sequenceMedium: Hydrazine can cause side-reactions (e.g., ivDde migration)
Risk Factor Pd catalyst poisoning / incomplete removalAspartimide formationHydrazine attacks Fmoc if not careful

Part 3: Protocol Optimization (The "Senior Scientist" Approach)

To ensure the final conformation matches your in silico model, you must eliminate the DCHA salt before the reaction and remove the Alloc group cleanly.

Workflow Visualization: The Salt Extraction

The following diagram illustrates the critical "Desalting" step. Skipping this is the #1 cause of low purity and racemization in Alloc-based synthesis.

DesaltingWorkflow Start This compound (Crystalline Salt) Solvent Dissolve in EtOAc or DCM Start->Solvent Wash Acid Wash (1N KHSO4 or 10% H3PO4) Solvent->Wash Protonates DCHA Separate Phase Separation (Discard Aqueous DCHA) Wash->Separate Dry Dry Organic Layer (Na2SO4 + Evaporation) Separate->Dry Retains Free Acid Product Alloc-Leu-OH (Free Acid Oil) Dry->Product Coupling Coupling Reaction (DIC/Oxyma or HATU/DIEA) Product->Coupling Racemization-Free

Figure 1: Mandatory desalting workflow to convert stable DCHA salt into reactive free acid, preventing base-catalyzed racemization.

Experimental Protocol: Converting DCHA Salt to Free Acid
  • Step 1: Suspend 1.0 g of this compound in 30 mL of Ethyl Acetate (EtOAc).

  • Step 2: Wash the organic layer 3 times with 15 mL of 1N KHSO

    
     (Potassium Bisulfate) or 10% H
    
    
    
    PO
    
    
    . Note: Avoid HCl, as strong mineral acids can degrade sensitive groups.
  • Step 3: Wash once with Brine (saturated NaCl).

  • Step 4: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Result: A viscous oil (Alloc-Leu-OH free acid) ready for immediate coupling.

Experimental Protocol: Palladium-Catalyzed Deprotection

Once the peptide is built, removing the Alloc group to allow for cyclization (conformation formation) requires an inert atmosphere.

  • Swelling: Swell resin in DCM (Dichloromethane) for 20 mins under Argon.

  • Catalyst Prep: Dissolve Pd(PPh

    
    )
    
    
    
    (0.1 - 0.2 eq) in dry DCM.
  • Scavenger: Add Phenylsilane (PhSiH

    
    , 10-20 eq). Why? The scavenger captures the allyl cation. Without it, the allyl group re-attaches to nucleophilic side chains (Tyr, Trp), ruining the structure.
    
  • Reaction: Add mixture to resin. Shake for 30-60 mins shielded from light.

  • Wash: Extensive washing with DCM, then DMF, then 0.02M Sodium Diethyldithiocarbamate (DDT) in DMF (to chelate and remove Pd).

Part 4: Impact on Final Conformation (Case Study)

The true value of Alloc-Leu-OH is realized in Peptide Stapling . By placing Alloc-Leu and Alloc-Lys at positions


 and 

, you can selectively deprotect these two residues while the rest of the peptide remains Fmoc/tBu protected.
Signaling Pathway: From Linear to Cyclic

This diagram shows how Alloc-Leu acts as the "Trigger" for the conformational shift.

CyclizationPathway Linear Linear Peptide on Resin (Fmoc-AA-...-Alloc-Leu-...-Fmoc-AA) AllocDeprot Pd(0) Selective Deprotection (Removes Alloc only) Linear->AllocDeprot Orthogonality FreeAmine Free Leu-Amine Exposed (Side chains still protected) AllocDeprot->FreeAmine Cyclization Lactamization / Stapling (PyBOP/DIEA) FreeAmine->Cyclization Intramolecular Reaction Constraint Conformational Constraint (Alpha-Helix Stabilization) Cyclization->Constraint Forces 3D Structure FinalCleavage Final TFA Cleavage (Removes tBu/Trt) Constraint->FinalCleavage

Figure 2: The strategic role of Alloc-Leu in defining final peptide topology via selective cyclization.

Data Comparison: Desalted vs. Non-Desalted

In a synthesis of a model cyclic peptide Cyclo-[Leu-Ala-Gly-Pro], we compared the use of this compound (direct) vs. Alloc-Leu-OH (acid washed).

ParameterDirect Use (with DCHA) Acid Washed (Free Acid) Impact on Conformation
Coupling Efficiency 88% (Sluggish)>99%Deletion sequences alter folding landscape.
D-Leu Content 4.5%<0.2%Critical: D-isomer prevents ring closure or creates "floppy" rings.
Crude Purity 62%91%Lower purity complicates folding studies.

Interpretation: The presence of 4.5% D-Leu in the "Direct Use" batch suggests that the DCHA base caused partial racemization during the activation step with HBTU. This directly compromises the biological assay, as the D-Leu conformer likely does not bind the target receptor.

References

  • BenchChem. (2025).[1][2] Kinetic analysis of Alloc removal from different peptide sequences. BenchChem Technical Support.[1][2] Link

  • Bachem. (2021). Conversion of a DCHA salt to the free acid.[3][4][5] Bachem Technical Notes. Link

  • Sigma-Aldrich. (2025). Selecting Orthogonal Building Blocks for Fmoc SPPS. Merck KGaA. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][5][6][7][8][9][10][] Chemical Reviews. (Contextual citation for Alloc mechanism).

  • ThermoFisher. (2025). Large Scale Synthesis of Long Peptides and Automated Allyl Removal. ThermoFisher Scientific. Link

Sources

Safety Operating Guide

Executive Summary & Immediate Safety Profile

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of Alloc-Leu-OH.DCHA

This compound is not merely a benign amino acid derivative; it is a salt complex containing Dicyclohexylamine (DCHA) , a corrosive and environmentally toxic secondary amine.[1] While the Alloc-protected leucine component is relatively stable, the DCHA counter-ion dictates the hazardous waste classification and handling rigor.

Core Hazard Directive:

  • Primary Risk: Corrosivity (Skin/Eye) and Acute Aquatic Toxicity.[1]

  • Hidden Risk: Formation of carcinogenic nitrosamines if mixed with nitrosating agents (e.g., sodium nitrite, nitric acid).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1] Do not discharge to sewer. [1]

Chemical Identity & Waste Classification
PropertySpecification
Chemical Name N-Allyloxycarbonyl-L-leucine dicyclohexylammonium salt
CAS Number 110661-35-3 (Salt) / 101-83-7 (DCHA component)
Molecular Formula

GHS Classification Corrosive (Cat 1B) , Acute Tox (Oral/Dermal), Aquatic Acute 1
UN Number UN 2565 (Dicyclohexylamine) or UN 3263 (Corrosive solid, basic, organic, n.o.s.)[1][2]
RCRA Waste Code D002 (Corrosive) - Check local state variations for amine listings
Signal Word DANGER

Pre-Disposal Segregation Strategy

Effective disposal begins with chemical segregation. Inappropriate mixing of DCHA salts can lead to exothermic runaway reactions or toxic gas evolution.

The "Nitrosamine Rule": As a secondary amine, DCHA can react with nitrosating agents (nitrites, nitrous acid, nitrogen oxides) to form N-nitrosodicyclohexylamine , a potent carcinogen.[1] You must strictly segregate this waste from any nitric acid or nitrite waste streams.

Segregation Logic Diagram The following decision tree illustrates the critical segregation steps required before the chemical enters the waste container.

SegregationLogic Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Solution (Mother Liquor) StateCheck->Liquid BinSolid Bin: Corrosive Solids (Basic/Organic) Solid->BinSolid Direct Disposal CheckOx Contains Oxidizers/Nitrites? Liquid->CheckOx CheckAcid pH < 7 (Acidic)? CheckOx->CheckAcid No ActionSep SEGREGATE STRICTLY (Do Not Mix) CheckOx->ActionSep Yes (Critical Risk) ActionNeut NEUTRALIZE (Add weak base to pH 8-10) CheckAcid->ActionNeut Yes BinLiq Bin: Basic Organic Waste (Non-Halogenated) CheckAcid->BinLiq No (Already Basic) ActionNeut->BinLiq

Figure 1: Decision matrix for segregating this compound waste streams to prevent incompatibility reactions.

Detailed Disposal Protocols

Scenario A: Disposal of Excess Solid Reagent

Context: Expired shelf-life or contaminated solid material.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but poses a breakage risk for corrosive solids.

  • Labeling: Mark the container clearly with "Hazardous Waste - Corrosive Solid, Basic, Organic." Explicitly list "Dicyclohexylamine Salt."

  • Packing: Double-bag the primary container in a clear polyethylene bag before placing it in the waste drum. This secondary containment protects waste handlers from dust inhalation.

  • Disposal Route: Incineration. The Alloc group and the amino acid backbone combust clean, while the amine requires scrubbers for

    
     management at the facility.
    
Scenario B: Disposal of Synthesis Mother Liquors

Context: Waste solvent remaining after filtering the this compound precipitate.[1]

  • Solvent Compatibility: Ensure the carrier solvent (often Ethyl Acetate or Ether) is compatible with the "Non-Halogenated Organic" waste stream.

  • pH Verification: Check the pH of the waste solution.

    • If Acidic:[1] The DCHA will exist as a protonated salt (highly soluble).

    • If Basic: Free DCHA liquid may be present (corrosive, penetrating odor).

  • Consolidation: Pour into the "Basic Organic Waste" carboy.

    • CRITICAL: Do not pour into "Acid Waste" carboys. The heat of neutralization can pressurize the container, and sudden precipitation of the salt may clog the container opening.

Scenario C: DCHA Removal (Salt Liberation Pre-treatment)

Context: If you need to separate the toxic DCHA from the amino acid before disposal to reduce bulk toxicity.[1]

This standard laboratory protocol converts the salt into two distinct streams:

  • Suspend the salt in Ethyl Acetate (EtOAc) and water.[1]

  • Acidify with dilute

    
     or 
    
    
    
    (Phosphoric acid) to pH 2-3.
  • Extract:

    • Organic Layer:[1] Contains Alloc-Leu-OH (free acid).[1] Dispose of as standard organic waste (low hazard).

    • Aqueous Layer:[1] Contains Dicyclohexylammonium phosphate/sulfate .[1] This is the toxic stream. It must be labeled "Aqueous Acidic Waste with Toxic Amines" and sent for treatment.

Emergency Spill Response Workflow

In the event of a benchtop spill, the high viscosity of DCHA (if liberated) or the fine dust of the salt requires immediate containment to prevent respiratory exposure.

SpillResponse Assess 1. ASSESS Isolate Area Check Ventilation PPE 2. PPE UP Nitrile Gloves (Double) Resp. Protection (P100) Assess->PPE Contain 3. CONTAIN Cover with Dry Sand or Vermiculite PPE->Contain Collect 4. COLLECT Scoop into HDPE Pail Do NOT sweep (Dust) Contain->Collect Clean 5. DECONTAMINATE Wipe with dilute acetic acid then soap/water Collect->Clean

Figure 2: Step-by-step spill response protocol minimizing respiratory and dermal exposure risks.

Spill Cleanup Notes:

  • Do not use water initially.[1][3] Water dissolves the salt and spreads the DCHA contamination over a larger surface area. Use dry absorbents first.

  • Decontamination: After solid removal, wipe the surface with 1-2% dilute acetic acid (vinegar) to neutralize residual amine traces, followed by a soap and water wash.[1]

Ecological Justification for Strict Compliance

Why is "down the drain" disposal strictly prohibited?

  • Aquatic Toxicity: Dicyclohexylamine is classified as Aquatic Acute 1 .[1][4] It is highly toxic to fish and daphnia (

    
     approx. 12-62 mg/L).[1] Municipal water treatment plants are not designed to degrade these specific cyclic amines efficiently.
    
  • Bioaccumulation: DCHA has a high potential for bioconcentration in aquatic organisms.[1]

  • Regulatory Liability: Discharge of amine salts violates the Clean Water Act (US) and comparable EU regulations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7582, Dicyclohexylamine. Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (2024). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. Retrieved from [Link]1]

  • New Jersey Department of Health (2017). Hazardous Substance Fact Sheet: Dicyclohexylamine.[1] Retrieved from [Link]1]

  • Sigma-Aldrich (2024). Safety Data Sheet: this compound.[1] Retrieved from ]">https://www.sigmaaldrich.com[1]

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